Emeramide
描述
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
heavy metal chelato
属性
IUPAC Name |
1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c15-11(13-4-6-17)9-2-1-3-10(8-9)12(16)14-5-7-18/h1-3,8,17-18H,4-7H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTBAVRYDAKVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCS)C(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610932 | |
| Record name | Emeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351994-94-0 | |
| Record name | N1,N3-Bis(2-mercaptoethyl)-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351994-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emeramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351994940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emeramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12192 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N3-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K5X4ANS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emeramide: A Thiol-Redox Antioxidant and Heavy Metal Chelator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Emeramide, also known as N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), is a novel, lipid-soluble compound with dual functions as a potent thiol-redox antioxidant and a heavy metal chelator.[1][2] Its unique properties make it a subject of significant interest in the scientific and medical communities for its potential therapeutic applications in conditions associated with oxidative stress and heavy metal toxicity.[3][4] This technical guide provides a comprehensive overview of this compound's core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism: Thiol-Redox Antioxidant Activity
This compound's antioxidant properties are intrinsically linked to its two thiol (-SH) groups.[5] These groups can directly scavenge reactive oxygen species (ROS), thereby mitigating cellular damage caused by oxidative stress.[6] Furthermore, this compound's ability to chelate transition metals like mercury and iron prevents them from participating in Fenton-like reactions, which are a major source of hydroxyl radicals, one of the most damaging ROS.[3][6][7]
A critical aspect of this compound's antioxidant function is its ability to restore and maintain intracellular levels of glutathione (GSH), the most abundant endogenous antioxidant.[8][9] By reducing the overall oxidative burden, this compound spares the cellular pool of GSH, allowing it to perform its vital roles in detoxification and redox signaling.[6]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies investigating the efficacy of this compound.
Table 1: Inhibition of Oxidant-Induced Phospholipase D (PLD) Activation in Mouse Aortic Endothelial Cells (MAECs) [1]
| Oxidant | This compound (NBMI) Concentration (µmol/L) | Inhibition of PLD Activation (%) |
| 4-HNE | 10 | 39 |
| 25 | 68 | |
| 50 | 74 | |
| DPV | 10 | 59 |
| 25 | 77 | |
| 50 | 75 | |
| Thimerosal | 10 | 58 |
| 25 | 76 | |
| 50 | 80 |
Table 2: Attenuation of Mercury-Induced PLD Activation in MAECs [1]
| Mercury Compound | This compound (NBMI) Concentration (µmol/L) | Attenuation of PLD Activation (%) |
| Methylmercury | 50 | 66-69 |
| Thimerosal | 50 | 73-81 |
Table 3: Neuroprotective Effects of this compound (NBMI) Against Lead-Induced Toxicity in U-87 MG Cells [9]
| Lead Acetate (PbAc) Concentration (µM) | This compound (NBMI) Pretreatment Concentration (µM) | Effect |
| 250 | 10 | Attenuated cell death (55% reduction) |
| 250 | 10 | Attenuated reduction of intracellular GSH levels (0.70-fold) |
| - | - | Reduced IL-1β expression (0.59-fold) |
| - | - | Increased ferroportin expression (1.97-fold) |
Table 4: Clinical Trial of this compound for Mercury Detoxification in Gold Miners [10]
| Treatment Group | Duration | Key Finding |
| 100 mg or 300 mg this compound/day | 14 days | Significant reduction in urinary and plasma mercury concentrations. |
| A 30% reduction in urinary mercury concentrations per mg of this compound per kg of body weight per day. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its investigation.
Caption: this compound's modulation of the mercury-induced PLD signaling pathway.
Caption: General experimental workflow for investigating this compound's antioxidant effects.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Mouse Aortic Endothelial Cells (MAECs) or human U-87 MG glioblastoma cells are commonly used.[1][9]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., MEM for MAECs) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[8]
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified duration (e.g., 1 or 24 hours) prior to exposure to the oxidant or toxin.[1][9]
-
Treatment: Following pre-treatment, cells are exposed to the experimental agent (e.g., methylmercury, thimerosal, lead acetate, or bleomycin) at a predetermined concentration and for a specific time.[1][9]
Measurement of PLD Activation
-
Principle: PLD activity is assessed by measuring the formation of phosphatidylethanol (PEt), a specific product of PLD-catalyzed transphosphatidylation in the presence of ethanol.
-
Methodology:
-
Cells are labeled with [³H]oleic acid to incorporate the radiolabel into cellular phospholipids.
-
Following pre-treatment and treatment, ethanol (1.5-2%) is added to the culture medium.
-
Lipids are extracted from the cells using a chloroform/methanol/HCl mixture.
-
The lipid extract is resolved by thin-layer chromatography (TLC) to separate PEt from other phospholipids.
-
The radioactivity corresponding to the PEt spot is quantified by liquid scintillation counting.
-
Assessment of Reactive Oxygen Species (ROS) Generation
-
Principle: Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Methodology:
-
Cells are loaded with DCF-DA, which is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.[11]
-
Determination of Intracellular Glutathione (GSH) Levels
-
Principle: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox status.
-
Methodology:
-
Cells are lysed, and the lysate is deproteinized.
-
Total glutathione is measured by a kinetic assay in the presence of GSH reductase and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to form a colored product measured spectrophotometrically.
-
GSSG is measured in a similar manner after masking GSH with 2-vinylpyridine.
-
The GSH concentration is calculated by subtracting the GSSG concentration from the total glutathione concentration.[9]
-
Cell Viability and Cytotoxicity Assays
-
Principle: Cell viability can be assessed by measuring the integrity of the cell membrane.
-
Methodology:
-
Lactate Dehydrogenase (LDH) Release Assay: The release of LDH, a cytosolic enzyme, into the culture medium is a marker of cell membrane damage. LDH activity is measured spectrophotometrically.[2]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Conclusion
This compound is a promising bifunctional molecule that addresses both oxidative stress and heavy metal toxicity through its thiol-redox antioxidant and chelation properties. The data presented in this guide highlight its efficacy in cellular and animal models, as well as in a human clinical trial. The detailed protocols and pathway diagrams provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in a variety of pathological conditions.
References
- 1. Novel Lipid-Soluble Thiol-Redox Antioxidant and Heavy Metal Chelator, N,N′-bis(2-Mercaptoethyl)Isophthalamide (NBMI) and Phospholipase D-Specific Inhibitor, 5-Fluoro-2-Indolyl Des-Chlorohalopemide (FIPI) Attenuate Mercury-Induced Lipid Signaling Leading to Protection Against Cytotoxicity in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. emeramed.com [emeramed.com]
- 4. Exploring Heavy Metal Chelation: this compound vs. DMPS and DMSA – Autonomic Coaching [autonomiccoaching.com]
- 5. emeramed.com [emeramed.com]
- 6. townsendletter.com [townsendletter.com]
- 7. sott.net [sott.net]
- 8. researchgate.net [researchgate.net]
- 9. N,N'bis-(2-mercaptoethyl) isophthalamide (NBMI) exerts neuroprotection against lead-induced toxicity in U-87 MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Detoxification Treatment Achieves Rapid Mercury Removal with this compound, Landmark Research Shows [einpresswire.com]
- 11. Thiol-redox antioxidants protect against lung vascular endothelial cytoskeletal alterations caused by pulmonary fibrosis inducer, bleomycin: comparison between classical thiol-protectant, N-acetyl-l-cysteine, and novel thiol antioxidant, N,N′-bis-2-mercaptoethyl isophthalamide - PMC [pmc.ncbi.nlm.nih.gov]
Emeramide (NBMI): A Potential Therapeutic Avenue for Neurodegenerative Diseases – A Preclinical Research Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the existing preclinical research on Emeramide (NBMI) and explores its potential therapeutic application for neurodegenerative diseases. It is important to note that while the foundational research on this compound as a heavy metal chelator is established, its direct preclinical investigation in the context of neurodegenerative disorders like Alzheimer's or Parkinson's disease is still an emerging field. This whitepaper, therefore, synthesizes the available data to build a scientific rationale for future preclinical studies.
Introduction: The Unmet Need in Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge.[1] These conditions are characterized by the progressive loss of structure and function of neurons.[2][3][4] Despite decades of research, effective disease-modifying therapies remain elusive, highlighting the urgent need for novel therapeutic strategies.[5]
One area of growing interest is the role of environmental toxins, particularly heavy metals, in the etiology and progression of neurodegenerative diseases. This has led to the investigation of chelating agents as a potential therapeutic approach. This compound (N,N'-bis(2-mercaptoethyl)isophthalamide or NBMI), a novel lipid-soluble heavy metal chelator, has shown promise in preclinical and clinical studies for heavy metal toxicity.[6][7][8] Its ability to cross the blood-brain barrier and its low toxicity profile make it a compelling candidate for investigation in neurodegenerative diseases.[6][8]
Core Mechanism of Action of this compound
This compound's primary mechanism of action is its function as a heavy metal chelator.[9] It is a lipophilic compound, allowing it to readily cross cell membranes and the blood-brain barrier.[6][8] Inside the cell, it can bind to heavy metals like mercury (Hg2+), forming a stable, non-toxic complex that can be excreted from the body.[6][8]
Beyond chelation, this compound possesses antioxidant properties.[8][10] It is thought to scavenge hydroxyl free radicals, which could contribute to its protective effects in conditions of oxidative stress, a common feature of neurodegenerative diseases.[2][8]
Preclinical Evidence for this compound
While direct preclinical studies of this compound in established animal models of neurodegenerative diseases are not yet widely published, a significant body of preclinical data exists from studies on heavy metal toxicity. These studies provide a strong foundation for its potential neuroprotective effects.
Quantitative Preclinical Data
The following table summarizes key quantitative data from preclinical studies of this compound, primarily in the context of heavy metal toxicity.
| Parameter | Animal Model | Dosage | Key Findings | Reference |
| Efficacy | Animal models of mercury toxicity | 300mg per day (in-vivo research) | Relieves mercury toxicity by chelating Hg2+. Restores normal mitochondrial functions. | [6] |
| Rat model of hemochromatosis (H67D) | Not specified | Effective in chelating iron. | [11] | |
| Toxicity | Animal models | Minimum of 290 mg/kg of body weight | Required incredibly high levels to induce sickness in animals. | [10] |
| Preclinical data | Not specified | Indicates low to no toxicity. | [7][8] | |
| Pharmacokinetics | Test animals | Not specified | Peaks in the blood within two hours. Concentrates and peaks in all tissues at the same time, including the brain. | [10] |
Experimental Protocols
Detailed experimental protocols for this compound in the context of neurodegenerative disease research are not yet established. However, based on existing preclinical and clinical studies for mercury toxicity, a general protocol for administration in animal models can be outlined.
General Administration Protocol in a Preclinical Setting
-
Compound Preparation: this compound is insoluble in water but soluble in DMSO.[6] For in vivo studies, it can be formulated for oral administration.
-
Animal Models: A variety of animal models are used to study neurodegenerative diseases, including transgenic mice that overexpress proteins implicated in human disease (e.g., APP, PSEN1/2 for Alzheimer's) and toxin-induced models (e.g., MPTP for Parkinson's).[2][3][12]
-
Dosage and Administration: Based on toxicity studies, this compound has a high safety margin.[10] Dosing regimens would need to be optimized for specific neurodegenerative models. For instance, in a study on mercury toxicity, a daily oral dose of 300mg was used.[6] Clinical trials have used doses of 100mg and 300mg administered once daily.[13]
-
Outcome Measures: Efficacy would be assessed through a combination of behavioral tests to evaluate cognitive and motor function, and post-mortem brain tissue analysis to quantify pathological hallmarks such as amyloid plaques, neurofibrillary tangles, and neuronal loss.
Signaling Pathways and Visualizations
The potential neuroprotective effects of this compound in neurodegenerative diseases can be conceptualized through its impact on key signaling pathways.
Proposed Neuroprotective Signaling of this compound
Heavy metal-induced neurotoxicity is a key area where this compound's mechanism is relevant. The following diagram illustrates a simplified pathway of this process.
This compound is hypothesized to intervene in this pathway primarily through two mechanisms: heavy metal chelation and antioxidant activity.
Conceptual Experimental Workflow
The following workflow outlines a potential preclinical study to evaluate this compound for a neurodegenerative disease like Alzheimer's.
Future Directions and Conclusion
The existing preclinical data on this compound as a safe and effective heavy metal chelator that can cross the blood-brain barrier provides a strong rationale for its investigation in neurodegenerative diseases. The hypothesized link between heavy metal toxicity, oxidative stress, and neurodegeneration suggests that this compound's dual action as a chelator and antioxidant could offer a novel therapeutic strategy.
Future preclinical research should focus on evaluating this compound in established animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases. Such studies will be crucial to determine its efficacy in modifying key pathological features and improving cognitive and motor outcomes. The potential of this compound to address the complex and multifactorial nature of neurodegenerative diseases makes it a promising candidate for further investigation.
References
- 1. Frontiers | Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases [frontiersin.org]
- 2. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is this compound? | OCTAGONCHEM [octagonchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. NBMI Treatment in Patients With Mercury Toxicity [ctv.veeva.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. nexusnewsfeed.com [nexusnewsfeed.com]
- 11. media.mercola.com [media.mercola.com]
- 12. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the History and Development of NBMI (Emeramide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), also known as Emeramide and formerly as OSR#1, is a novel lipophilic heavy metal chelator and antioxidant. Its development, spearheaded by Professor Boyd Haley, emerged from research into the toxic effects of heavy metals, particularly mercury, on neurological health. This guide provides a comprehensive technical overview of NBMI, detailing its history, mechanism of action, and key experimental findings.
History and Development
The genesis of NBMI lies in the research of Dr. Boyd Haley, a professor of chemistry, who investigated the link between mercury toxicity and neurological diseases, including Alzheimer's disease.[1][2] Dissatisfied with existing chelating agents, which were often hydrophilic and had significant side effects, Dr. Haley sought to develop a lipophilic chelator capable of crossing the blood-brain barrier and cellular membranes to bind intracellular heavy metals.[1][2]
Initially introduced in 2008 as a dietary supplement called OSR#1 (Oxidative Stress Relief), the compound was marketed for its antioxidant properties.[1] However, following claims of its efficacy in alleviating symptoms in various conditions, the U.S. Food and Drug Administration (FDA) reclassified it, prompting its withdrawal from the supplement market and initiating the formal drug development process.[1] The development of NBMI as a pharmaceutical, under the generic name this compound and proprietary name Irminix®, has since been pursued for the treatment of heavy metal toxicity.[1]
Chemical Properties and Synthesis
NBMI is a synthetic molecule composed of two molecules of cysteamine linked to isophthaloyl chloride.[3] This structure provides two thiol (-SH) groups that are crucial for its chelating activity. It is a lipophilic and uncharged molecule, characteristics that facilitate its passage across biological membranes.[1][2]
Synthesis Protocol
A typical synthesis of NBMI involves the following steps:
-
Dissolve 2-aminoethylthiol hydrochloride in chloroform and triethylamine and place the mixture in an ice bath with stirring.
-
Separately, dissolve isophthaloyl chloride in chloroform.
-
Slowly add the isophthaloyl chloride solution to the 2-aminoethylthiol solution and allow it to stir for two hours on ice.
-
Induce precipitation of NBMI by the slow addition of 0.1 mol L−1 HCl to the stirring mixture.
Mechanism of Action
NBMI exhibits a dual mechanism of action, functioning as both a potent heavy metal chelator and an antioxidant.
Heavy Metal Chelation
The two thiol groups on the NBMI molecule form strong, stable, and thermodynamically irreversible bonds with heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).[1][3] This binding creates an inert complex that prevents the metal ion from interacting with biological molecules, thereby neutralizing its toxicity.[1][2] The lipophilic nature of NBMI allows it to access and chelate intracellular metals, a significant advantage over more hydrophilic chelators.[1][2]
The following diagram illustrates the chelation of a heavy metal ion by NBMI:
References
Emeramide's Effect on Mitochondrial Function and Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emeramide (also known as NBMI or N,N'-bis(2-mercaptoethyl)isophthalamide) is a lipid-soluble antioxidant and heavy metal chelator. Its primary mechanism of action involves the sequestration of toxic heavy metals, such as mercury and lead, thereby mitigating their detrimental effects on cellular processes. A significant consequence of heavy metal toxicity is the induction of oxidative stress and subsequent mitochondrial dysfunction. This guide provides an in-depth analysis of the current understanding of this compound's effects on mitochondrial function and oxidative stress, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While direct studies on this compound's impact on mitochondrial bioenergetics are limited, its established role in reducing oxidative stress strongly suggests a restorative effect on mitochondrial health.
Introduction: The Interplay of Oxidative Stress and Mitochondrial Dysfunction
Mitochondria, the primary sites of cellular respiration and ATP synthesis, are also a major source of reactive oxygen species (ROS). Under physiological conditions, a delicate balance is maintained between ROS production and the cell's antioxidant defense systems. However, exposure to toxins like heavy metals can disrupt this balance, leading to a state of oxidative stress.
Heavy metals, such as mercury (Hg²⁺) and lead (Pb²⁺), can directly and indirectly promote the generation of ROS. They can displace essential metal cofactors in enzymes, interfere with the electron transport chain (ETC), and deplete endogenous antioxidants like glutathione (GSH). This surge in ROS can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA), leading to impaired mitochondrial function, characterized by:
-
Decreased ATP production
-
Altered mitochondrial membrane potential (ΔΨm)
-
Increased mitochondrial permeability
-
Initiation of apoptotic pathways
This compound's therapeutic potential in this context lies in its ability to chelate these toxic metals and act as a direct antioxidant, thereby breaking the cycle of oxidative stress and mitochondrial damage.
This compound's Mechanism of Action in Mitigating Oxidative Stress
This compound's protective effects against oxidative stress are multifaceted:
-
Heavy Metal Chelation: As a lipophilic dithiol compound, this compound can cross cellular and mitochondrial membranes to bind with high affinity to soft heavy metals like mercury and lead. This sequestration prevents these metals from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.
-
Direct Radical Scavenging: this compound possesses antioxidant properties, enabling it to directly neutralize free radicals.
-
Support of the Glutathione System: By chelating heavy metals that would otherwise bind to and deplete glutathione, this compound helps maintain the intracellular pool of this critical antioxidant. This, in turn, supports the activity of glutathione-dependent enzymes like glutathione peroxidase (GPx), which are essential for detoxifying peroxides.
The following diagram illustrates the proposed mechanism by which this compound mitigates heavy metal-induced oxidative stress.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data from in vitro and in vivo studies on this compound's (NBMI) impact on markers of oxidative stress. Direct quantitative data on its effects on mitochondrial bioenergetics are currently limited in the public domain.
Table 1: In Vitro Studies on this compound (NBMI) and Oxidative Stress Markers
| Cell Line | Toxin | NBMI Concentration | Measured Parameter | Result | Reference |
| U-87 MG human astroglioma cells | Lead Acetate (250 µM) | 10 µM | Intracellular GSH levels | Attenuated the 0.70-fold reduction induced by lead | [1] |
| U-87 MG human astroglioma cells | Lead Acetate (250 µM) | 10 µM | Cell Death | Attenuated the 55% cell death induced by lead | [1] |
| Mouse Aortic Endothelial Cells | Mercury(II) Chloride | 10, 25, 50 µM | PLD Activation (ROS-mediated) | 48%, 65%, and 86% inhibition, respectively | [2] |
| Mouse Aortic Endothelial Cells | Methylmercury | 10, 25, 50 µM | PLD Activation (ROS-mediated) | 67%, 53%, and 72% inhibition, respectively | [2] |
| Mouse Aortic Endothelial Cells | Thimerosal | 10, 25, 50 µM | PLD Activation (ROS-mediated) | 58%, 76%, and 80% inhibition, respectively | [2] |
| HepG2 cells (ATP7B gene knocked down) | Copper Sulfate | 2.5-50 µM | Cell Viability | Improved cell viability | [3] |
| HepG2 cells (ATP7B gene knocked down) | Copper Sulfate | 2.5-50 µM | Cu-induced Oxidative Stress | Reduced oxidative stress | [3] |
Table 2: In Vivo Studies on this compound (NBMI) and Oxidative Stress Markers
| Animal Model | Toxin | NBMI Dose | Measured Parameter | Result | Reference |
| Caenorhabditis elegans | Methylmercury (125 µM) | Co-treatment | Worm death rate | Reduced death rate | [4] |
| Caenorhabditis elegans | Methylmercury (5 µM) | Co-treatment | Antioxidant response levels | Restored antioxidant response levels | [4] |
| Toxic milk mouse (tx-J) model of Wilson's Disease | Copper overload | 1% dietary NBMI | Hepatic, cerebral, and renal Cu levels | Effectively lowered copper levels | [3] |
| Toxic milk mouse (tx-J) model of Wilson's Disease | Copper overload | 1% dietary NBMI | Liver function (ALT levels) | Reduced ALT levels | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the effects of a compound like this compound on mitochondrial function and oxidative stress.
Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol is adapted for assessing the effect of a test compound on the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells.
References
- 1. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione Peroxidase Activity Assay | GPX Assay Kit | NWLSS [nwlifescience.com]
- 3. N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI) as a novel chelator for Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of the N,N′ Bis-(2-Mercaptoethyl) Isophthalamide Chelator for Methylmercury Intoxication in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N,N'-bis(2-mercaptoethyl)isophthalamide: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis(2-mercaptoethyl)isophthalamide, also known as NBMI, is a lipophilic chelating agent with significant potential in biomedical applications, particularly in the treatment of heavy metal toxicity. Its structure, featuring two thiol groups, allows for the effective binding of various metal ions. This document provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for NBMI, aimed at researchers and professionals in the field of drug development.
Chemical Structure and Properties
N,N'-bis(2-mercaptoethyl)isophthalamide is an organic compound with the chemical formula C12H16N2O2S2.[1] Its structure consists of a central isophthalamide core to which two 2-mercaptoethyl arms are attached via amide linkages. The presence of two thiol (-SH) groups is central to its function as a chelating agent.
Systematic IUPAC Name: N1,N3-Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide
Table 1: Physicochemical Properties of N,N'-bis(2-mercaptoethyl)isophthalamide
| Property | Value | Reference |
| Molecular Formula | C12H16N2O2S2 | [1] |
| Molecular Weight | 284.4 g/mol | [1] |
| CAS Number | 351994-94-0 | |
| SMILES | O=C(NCCS)C1=CC(C(NCCS)=O)=CC=C1 |
Synthesis of N,N'-bis(2-mercaptoethyl)isophthalamide
The synthesis of N,N'-bis(2-mercaptoethyl)isophthalamide is achieved through a nucleophilic acyl substitution reaction. The process involves the reaction of isophthaloyl chloride with cysteamine hydrochloride. The use of a base is required to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amine group of cysteamine, enabling it to act as a nucleophile.
Experimental Protocol
This protocol details the synthesis of N,N'-bis(2-mercaptoethyl)isophthalamide from isophthaloyl chloride and cysteamine hydrochloride.
Materials:
-
Isophthaloyl chloride
-
Cysteamine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Distilled water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Preparation of Cysteamine Solution: In a round-bottom flask, dissolve cysteamine hydrochloride in distilled water. Cool the solution in an ice bath.
-
Basification: Slowly add a solution of sodium hydroxide to the cysteamine hydrochloride solution while stirring. The amount of base should be sufficient to neutralize the hydrochloride and deprotonate the amine. Maintain the temperature below 10 °C.
-
Preparation of Isophthaloyl Chloride Solution: In a separate flask, dissolve isophthaloyl chloride in dichloromethane.
-
Reaction: Add the isophthaloyl chloride solution dropwise to the cold cysteamine solution over a period of 30-60 minutes with vigorous stirring. Maintain the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with distilled water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N,N'-bis(2-mercaptoethyl)isophthalamide.
Table 2: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Reactants | Isophthaloyl chloride, Cysteamine hydrochloride |
| Solvent | Dichloromethane, Water |
| Base | Sodium hydroxide |
| Reaction Temperature | 0-10 °C initially, then room temperature |
| Reaction Time | 3-4 hours |
| Expected Yield | 70-85% (This is an estimated range and can vary) |
| Appearance | White to off-white solid |
| Melting Point | Not available in the provided search results |
Synthesis Workflow Diagram
Caption: Synthesis workflow for N,N'-bis(2-mercaptoethyl)isophthalamide.
Characterization
The synthesized N,N'-bis(2-mercaptoethyl)isophthalamide should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure by showing the characteristic peaks for the aromatic, amide, and mercaptoethyl protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H and C=O of the amide and the S-H of the thiol.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Conclusion
This technical guide provides essential information on the chemical structure and a detailed protocol for the synthesis of N,N'-bis(2-mercaptoethyl)isophthalamide. The provided experimental procedure and workflow diagram offer a clear and structured approach for researchers and scientists in the field of medicinal chemistry and drug development to synthesize this promising chelating agent for further investigation and application.
References
Emeramide: A Technical Guide to the Neutralization of Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeramide, also known as N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), is a novel lipophilic chelating agent and antioxidant with a significant potential for rendering heavy metals inert within biological systems. Its unique molecular structure and properties allow it to traverse cellular membranes, including the blood-brain barrier, to form stable, non-toxic complexes with heavy metals, thereby mitigating their toxic effects. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mode of action.
Core Mechanism of Action
This compound's efficacy in neutralizing heavy metals stems from its structure, which consists of a dicarboxybenzoate body with two flexible cysteamine arms terminating in sulfhydryl (-SH) groups.[1][2] These sulfhydryl groups have a strong affinity for soft metals such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).[3]
Upon encountering a heavy metal ion, the two sulfhydryl "hands" of the this compound molecule bind to the metal, forming a stable, inert complex.[1][2] This binding is thermodynamically irreversible under physiological conditions, effectively sequestering the metal and preventing it from interacting with cellular components and causing damage.[4] The resulting this compound-metal complex is then eliminated from the body, primarily through the cytochrome P-450 detoxification pathway and excretion via the bowel.[1][5]
A key advantage of this compound is its lipophilic (fat-soluble) nature, which allows it to readily cross cell membranes and access intracellular compartments where heavy metals often accumulate.[2][6][7] This contrasts with many traditional water-soluble chelators that are largely confined to the bloodstream.[6]
Data Presentation
The following tables summarize the quantitative data available on the efficacy of this compound in chelating and neutralizing heavy metals.
| Heavy Metal | Binding Affinity (log K) | Reference |
| Mercury (Hg²⁺) | ~37 | MedKoo Biosciences |
| Study Type | Organism/Cell Line | Heavy Metal | Treatment Details | Key Findings | Reference |
| In vivo | Rats | Mercury (HgCl₂) | 2 mg/kg this compound | Increased survival rate in rats with mercury chloride-induced toxicity. | Cayman Chemical |
| In vivo | Ecuadorian Gold Miners | Mercury | 100 mg or 300 mg this compound daily for 14 days | Significant reduction in plasma and urine mercury levels. 30% reduction in urinary mercury per mg of this compound per kg of body weight per day. | EIN Presswire[8] |
| In vitro | Mouse Aortic Endothelial Cells | Methylmercury | 50 µM this compound | Prevented methylmercury-induced glutathione (GSH) loss and cytotoxicity. | Cayman Chemical[9] |
| In vitro | Primary Bovine Pulmonary Artery Endothelial Cells | Bleomycin | 50 µM this compound | Prevented reactive oxygen species (ROS) production and cytotoxicity. | Cayman Chemical[9] |
| In vitro | U-87 MG cells | Lead (PbAc) | Pretreatment with 10 µM this compound | Attenuated 55% cell death and a 0.70-fold reduction in intracellular GSH levels induced by 250 µM Pb. Counteracted Pb-induced neuroinflammation by reducing IL-1β (0.59-fold) and GFAP expression. | PubMed[10] |
| In vivo | H67D knock-in mutant mice | Iron | Oral this compound (450mg/kg) for 6 weeks | Reduced iron accumulation in the brain and liver. | GlpBio[3] |
Experimental Protocols
In Vivo Mercury Detoxification in Rats
This protocol is based on studies evaluating the efficacy of this compound in reducing mercury burden in rats.
1. Animal Model:
-
Adult male Sprague-Dawley rats.
-
Acclimatize animals for at least one week prior to the experiment.
-
House in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Group 1 (Control): No treatment.
-
Group 2 (Mercury Only): Administer a single dose of mercuric chloride (HgCl₂) dissolved in saline via subcutaneous injection.
-
Group 3 (Mercury + this compound): Administer a single dose of HgCl₂ as in Group 2, followed by oral administration of this compound suspended in corn oil.
-
Group 4 (this compound Only): Administer only this compound.
3. Dosing and Administration:
-
HgCl₂: A sublethal dose, for example, 2.5 mg/kg body weight.
-
This compound: A dose of 25 mg/kg body weight, administered daily for a specified period (e.g., 7 days) via oral gavage.
4. Sample Collection and Analysis:
-
Collect urine and feces daily to monitor mercury excretion.
-
At the end of the treatment period, euthanize the animals and collect tissues (kidney, liver, brain).
-
Analyze mercury concentrations in all samples using cold vapor atomic absorption spectrometry (CVAAS).
5. Data Analysis:
-
Compare mercury levels in tissues and excreta between the different groups using appropriate statistical tests (e.g., ANOVA).
In Vitro Assessment of Cytotoxicity and Neuroprotection
This protocol is adapted from studies investigating the protective effects of this compound against lead-induced toxicity in cell culture.[10]
1. Cell Culture:
-
Use a human glioblastoma cell line such as U-87 MG.
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
2. Experimental Treatment:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for 24 hours.
-
Following pre-treatment, expose the cells to a toxic concentration of lead acetate (PbAc), for example, 250 µM, for 48 hours.
-
Include control groups: untreated cells, cells treated with PbAc only, and cells treated with this compound only.
3. Cytotoxicity Assay (MTT Assay):
-
After the 48-hour incubation with PbAc, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4. Glutathione (GSH) Assay:
-
Lyse the cells and measure the intracellular GSH levels using a commercially available GSH assay kit according to the manufacturer's instructions.
5. Analysis of Inflammatory Markers:
-
Measure the expression levels of inflammatory markers such as IL-1β and GFAP using ELISA or Western blotting.
Signaling Pathways and Logical Relationships
Heavy metal toxicity is intricately linked to the induction of oxidative stress and the disruption of cellular signaling pathways. This compound's mechanism of rendering heavy metals inert directly counteracts these pathological processes.
Mechanism of this compound in Mitigating Heavy Metal-Induced Oxidative Stress
Heavy metals like mercury and lead can deplete intracellular antioxidants, particularly glutathione (GSH), and increase the production of reactive oxygen species (ROS), leading to cellular damage. This compound, by chelating these metals, prevents them from participating in redox reactions that generate ROS. Furthermore, as a thiol-redox antioxidant itself, this compound can directly scavenge free radicals.[11]
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Perturbed MAPK signaling in ASD: Impact of metal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)-N-(quinolin-8-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 7. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Heavy Metal Chelation: this compound vs. DMPS and DMSA – Autonomic Coaching [autonomiccoaching.com]
The Pharmacokinetics and Bioavailability of Oral Emeramide (NBMI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emeramide (N,N'-bis-(2-mercenaptoethyl) isophthalamide), also known as NBMI, is a novel, lipophilic heavy metal chelator and antioxidant. Its proposed mechanism of action involves the chelation of heavy metals, such as mercury, and the scavenging of free radicals. Developed to cross cellular membranes, including the blood-brain barrier, this compound is under investigation for the treatment of heavy metal toxicity. This technical guide provides a comprehensive overview of the available preclinical and limited human pharmacokinetic and bioavailability data for orally administered this compound. While detailed human pharmacokinetic studies are not yet fully published, this guide synthesizes the current understanding from preclinical research, clinical trial designs, and expert communications to inform further research and development.
Introduction
This compound is a synthetic compound designed to bind with high affinity to heavy metals, rendering them inert and facilitating their excretion from the body.[1] Its lipophilic nature is a key characteristic, intended to allow for intracellular and trans-cellular access, including penetration of the blood-brain barrier, to chelate metals at their sites of toxicity.[2] The primary route of administration for this compound in clinical investigations is oral.[3] Understanding the pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME)—and the bioavailability of oral this compound is critical for optimizing dosing strategies and ensuring its safety and efficacy.
This guide summarizes the currently available quantitative data, details the experimental protocols from key preclinical studies, and provides visualizations of relevant pathways and workflows.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been primarily characterized through preclinical studies in rats. While human clinical trials have been conducted, detailed pharmacokinetic data from these studies are not yet widely published. An interview with the developer of this compound, Dr. Boyd Haley, has provided some insight into its behavior in humans.[4]
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract. In preclinical rat studies, the time to reach maximum plasma concentration (Tmax) was approximately 2 hours.[1] In a Phase 1 human study, Dr. Boyd Haley reported a similar Tmax of about two hours.[4]
The oral bioavailability of this compound in rats was determined to be between 13% and 15%.[1] In contrast, Dr. Haley has stated that in a Phase 1 human study, the oral absorption was estimated to be between 60% and 80%.[4][5] This suggests a significant species difference in the extent of absorption.
Distribution
As a lipophilic compound, this compound is expected to be widely distributed throughout the body. Preclinical studies in rats have shown that after oral administration, this compound distributes to various tissues.[6] The ability to cross the blood-brain barrier is a key design feature of the molecule.[2]
Metabolism
In vitro studies using human and rat liver microsomes have indicated that this compound undergoes limited metabolism.
Excretion
Preclinical studies in animals suggest that this compound and its chelated complexes are excreted from the body. One study in animals using radiolabeled this compound found that the compound was excreted to non-detectable levels within 72 hours.[6] The proposed routes of excretion are via the feces and urine. The chelated this compound-mercury complex is thought to be removed from the body via the P-450 detoxification system, which marks it for excretion through the bowel.[7]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound. It is important to note that the detailed human data is not yet published in peer-reviewed literature and is based on an interview with the drug's developer.
Table 1: Preclinical (Rat) Pharmacokinetic Parameters of Oral this compound
| Parameter | Value | Species | Dosing | Source |
| Oral Bioavailability | 13 ± 5.9% | Sprague-Dawley Rat | 7 mg/kg | [1] |
| 15 ± 3.6% | Sprague-Dawley Rat | 35 mg/kg | [1] | |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | Sprague-Dawley Rat | Oral Gavage | [1] |
| Plasma Half-life (t½) | 6.18 ± 0.98 hours | Sprague-Dawley Rat | 1 mg/kg (Intravenous) | [1] |
Table 2: Reported Human Pharmacokinetic Parameters of Oral this compound
| Parameter | Value | Dosing | Source |
| Oral Bioavailability | 60 - 80% | Not Specified | [4][5] |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | Not Specified | [4] |
Experimental Protocols
The following are summaries of the methodologies used in key preclinical studies to determine the pharmacokinetic parameters of this compound.
Preclinical Pharmacokinetic Study in Rats
-
Study Design: Male Sprague-Dawley rats were administered this compound either intravenously (1 mg/kg) or orally by gavage (7 mg/kg or 35 mg/kg).
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: The concentration of this compound in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters, including bioavailability, Tmax, and half-life.
Human Clinical Trials
Human clinical trials have been conducted to assess the safety and efficacy of this compound, primarily in individuals with mercury toxicity.
-
Study Design: Randomized, placebo-controlled, double-blind studies have been conducted.[3][8][9]
-
Dosing Regimen: Oral doses of 100 mg and 300 mg of this compound administered daily for 14 days have been used in clinical trials.[3][8]
-
Pharmacokinetic Assessments: While pharmacokinetic parameters such as Cmax, Tmax, and AUC were planned to be measured in some trials, the detailed results have not been made publicly available.
Visualizations
Proposed Mechanism of Action and Chelation
The following diagram illustrates the proposed mechanism of this compound in chelating heavy metals.
References
- 1. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Reductions in plasma and urine mercury concentrations following N,N'bis-(2-mercaptoethyl) isophthalamide (NBMI) therapy: a post hoc analysis of data from a randomized human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.mercola.com [media.mercola.com]
- 5. Mercury detox: NBMI as a safe and non-toxic heavy metal chelator - everywomanover29 blog [everywomanover29.com]
- 6. townsendletter.com [townsendletter.com]
- 7. emeramed.com [emeramed.com]
- 8. Reductions in plasma and urine mercury concentrations following N,N′bis-(2-mercaptoethyl) isophthalamide (NBMI) therapy: a post hoc analysis of data from a randomized human clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Detoxification Treatment Achieves Rapid Mercury Removal with this compound, Landmark Research Shows [einpresswire.com]
An In-depth Technical Guide to Emeramide's Interaction with Mercury, Lead, and Iron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeramide, also known as NBMI (N,N'-bis(2-mercaptoethyl)isophthalamide), is a novel lipophilic heavy metal chelator and antioxidant. Its unique chemical structure allows it to readily cross cellular membranes, including the blood-brain barrier, to bind with and neutralize toxic heavy metals at the intracellular level. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's interaction with mercury, lead, and iron, focusing on its mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these properties.
Chemical Properties and Synthesis
This compound is a dithiol compound with a molecular weight of 284.4 g/mol . Its lipophilic nature is a key characteristic that distinguishes it from many traditional water-soluble chelating agents.
Synthesis Protocol:
A common method for the synthesis of this compound involves the reaction of 2-aminoethylthiol hydrochloride with isophthaloyl chloride in the presence of a base. A typical laboratory-scale synthesis is as follows[1]:
-
Dissolve 2-aminoethylthiol hydrochloride (3.0 g) in 25 mL of chloroform.
-
Add 3.7 mL of triethylamine to the solution and place it in an ice bath with continuous stirring.
-
In a separate flask, dissolve isophthaloyl chloride (2.68 g) in 25 mL of chloroform.
-
Slowly add the isophthaloyl chloride solution to the 2-aminoethylthiol solution while maintaining the ice bath.
-
Allow the reaction mixture to stir for two hours on ice, during which a precipitate will form.
-
The resulting this compound precipitate can then be collected, purified, and characterized.
Interaction with Mercury
This compound exhibits a particularly high affinity for mercury, forming a stable and essentially irreversible complex. This strong binding is attributed to the interaction between the thiol groups of this compound and the mercury ion.
Quantitative Data for Mercury Chelation
| Parameter | Value | Method | Reference |
| Binding Affinity (log K) | ~ 37 | Potentiometric Titration and Mass Spectrometry | [1] |
| In Vivo Efficacy (Rats) | Up to 70% reduction in mercury levels in brain, kidney, and liver tissues | Cold Vapor Atomic Absorption Spectrometry (CVAA) | [1] |
| In Vivo Dosage (Rats) | 5–25 mg/kg, oral administration | N/A | [1] |
Experimental Protocol: In Vivo Mercury Chelation in a Rat Model
The following protocol outlines a typical experiment to evaluate the in vivo efficacy of this compound in reducing mercury burden[1]:
-
Animal Model: Adult rats are used for the study.
-
Mercury Exposure: Animals are administered a sub-lethal dose of mercury chloride (HgCl₂).
-
This compound Administration: A separate group of mercury-exposed rats is treated with this compound, typically via oral gavage. Dosages can range from 5 to 25 mg/kg body weight.
-
Sample Collection: Over a set period (e.g., 7 days), urine and feces are collected to measure mercury excretion. At the end of the study period, tissues such as the brain, kidneys, and liver are harvested.
-
Mercury Analysis: The concentration of mercury in the collected samples is determined using Cold Vapor Atomic Absorption Spectrometry (CVAA).
-
Data Analysis: The mercury levels in the this compound-treated group are compared to a control group that received mercury but no chelator.
Interaction with Lead
This compound has also been shown to be an effective chelator of lead. Its ability to cross the blood-brain barrier makes it a promising candidate for mitigating the neurotoxic effects of lead poisoning.
Quantitative Data for Lead Chelation
While specific binding affinity constants for lead are not as readily available in the literature as for mercury, studies have demonstrated significant neuroprotective effects and a reduction in lead-induced cytotoxicity.
| Parameter | Observation | Method | Reference |
| Neuroprotection | Attenuated lead-induced cell death and neuroinflammation in U-87 MG cells. | Cell viability assays, cytokine expression analysis. | |
| Cytotoxicity Reduction | Successfully attenuated a 55% cell death rate induced by 250 µM of lead. | MTT assay. |
Experimental Protocol: In Vitro Neuroprotection Assay against Lead Toxicity
This protocol describes an in vitro experiment to assess the neuroprotective effects of this compound against lead-induced toxicity in a human glioblastoma cell line (U-87 MG):
-
Cell Culture: U-87 MG cells are cultured in appropriate media and conditions.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 24 hours.
-
Lead Exposure: After pre-treatment, the cells are exposed to a solution of lead acetate (e.g., 250 µM) for 48 hours to induce toxicity.
-
Cell Viability Assessment: The percentage of viable cells is determined using a standard method like the MTT assay.
-
Inflammatory Marker Analysis: The expression levels of inflammatory cytokines, such as IL-1β, are measured to assess the anti-inflammatory effects of this compound.
-
Data Analysis: The results from the this compound-treated groups are compared to control groups (cells with no treatment, cells with lead exposure only).
Interaction with Iron
This compound's interaction with iron is of particular interest due to iron's role in oxidative stress through the Fenton reaction. This compound has been shown to preferentially bind to the more reactive ferrous iron (Fe²⁺), thereby inhibiting the formation of damaging hydroxyl radicals.
Quantitative Data for Iron Chelation
Specific binding affinity constants for this compound and iron are not yet well-established in the literature. However, its preferential binding to ferrous iron has been noted.
| Parameter | Observation | Method | Reference |
| Iron Selectivity | Preferential binding to ferrous (Fe²⁺) iron over ferric (Fe³⁺) iron. | Not specified in available abstracts. | |
| In Vivo Efficacy (Mice) | Decreases iron accumulation in a mouse model of brain iron accumulation. | Not specified in available abstracts. | [2] |
| In Vivo Dosage (Mice) | 450 mg/kg, daily, p.o., for 6 weeks | N/A | [2] |
Experimental Protocol: In Vitro Ferrous Iron Chelation Assay
A common method to assess the ferrous iron-chelating ability of a compound is the ferrozine assay. This protocol can be adapted to evaluate this compound:
-
Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations, ferrous chloride (FeCl₂), and ferrozine in a suitable buffer.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow for the chelation of ferrous ions by this compound.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 562 nm. Ferrozine forms a colored complex with free ferrous ions; therefore, a decrease in absorbance indicates chelation by this compound.
-
Calculation: The percentage of ferrous ion chelation can be calculated by comparing the absorbance of the samples with a control containing no chelator.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound in mitigating heavy metal toxicity is through chelation, which directly reduces the bioavailability of the toxic metal ions. This, in turn, affects downstream signaling pathways, primarily by reducing oxidative stress.
Chelation and Reduction of Oxidative Stress
Heavy metals like mercury, lead, and iron are known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). This compound's ability to chelate these metals prevents them from participating in redox reactions that lead to ROS formation. For example, by binding to ferrous iron, this compound inhibits the Fenton reaction, a major source of hydroxyl radicals in the cell.
Caption: this compound chelates heavy metals, preventing them from inducing oxidative stress.
Experimental Workflow for Assessing Chelation Efficacy
The general workflow for evaluating the efficacy of a chelating agent like this compound involves a series of in vitro and in vivo experiments.
Caption: A typical experimental workflow for evaluating the chelation efficacy of this compound.
Conclusion
This compound is a promising heavy metal chelator with a unique lipophilic nature that allows it to effectively target intracellular heavy metals. Its high affinity for mercury is well-documented, and its efficacy in chelating lead and iron, particularly in mitigating their roles in oxidative stress, is an active area of research. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound in the treatment of heavy metal toxicity. Future research should focus on obtaining more precise quantitative data for lead and iron binding and further elucidating the downstream effects of chelation on cellular signaling pathways.
References
Methodological & Application
Application Notes and Protocols: Preparation of Emeramide Solutions in DMSO for In-Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Emeramide, also known as N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), is a lipophilic thiol-redox antioxidant and a potent heavy metal chelator.[1][2][3] Its ability to scavenge reactive oxygen species (ROS) and form stable complexes with heavy metals like mercury, lead, and cadmium makes it a valuable compound for in-vitro studies investigating cellular protection, toxicology, and oxidative stress.[2][4] Due to its poor aqueous solubility, a reliable protocol for its dissolution is critical for experimental success.[1][5] This document provides a detailed protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) to prepare stock and working solutions for use in cell-based assays.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant for laboratory use.
| Property | Value | References |
| Synonyms | NBMI, BDTH2 | [1][3] |
| CAS Number | 351994-94-0 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₂S₂ | [1][2][6] |
| Molecular Weight | ~284.4 g/mol | [1][2][6][7] |
| Appearance | White to off-white crystalline solid | [1][2][7] |
| Purity | ≥98% | [1][2] |
| Solubility in DMSO | 30-100 mg/mL. Sonication or warming may be required for higher concentrations. | [1][3][6][7] |
| Aqueous Solubility | Sparingly soluble. A 1:1 DMSO:PBS (pH 7.2) solution yields ~0.5 mg/mL. | [1][3] |
| Storage (Solid) | Long-term: -20°C (stable for ≥4 years). Short-term: 0-4°C. | [1][2][] |
| Storage (DMSO Stock) | Long-term: -20°C (months). Short-term: 0-4°C (days to weeks). Protect from light. | [2][][9] |
Experimental Protocols
2.1. Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.
Materials and Equipment:
-
This compound (crystalline solid)
-
Anhydrous or Hybri-Max™ DMSO
-
Inert gas (Nitrogen or Argon), optional but recommended
-
Sterile, conical polypropylene tubes (e.g., 15 mL or 50 mL)
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Sterile syringe filters (0.22 µm, PTFE membrane recommended for organic solvents)
-
Sterile, light-protecting cryovials for aliquots
Methodology:
-
Safety First: Handle this compound as a potentially hazardous chemical in a fume hood or designated workspace. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Weighing: Accurately weigh the desired amount of this compound solid. For example, to prepare 10 mL of a 50 mM stock solution:
-
Calculation: 0.050 mol/L * 0.010 L * 284.4 g/mol = 0.1422 g (142.2 mg)
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile conical tube.
-
Add the calculated volume of DMSO. To aid in dissolution, it is recommended to use DMSO that has been purged with an inert gas to remove oxygen.[1]
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[6][7] Gentle warming (to 37°C) can also be applied if necessary.[6] Visually inspect to ensure complete dissolution.
-
-
Sterilization and Storage:
-
To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube.[2]
-
Dispense the stock solution into smaller, single-use aliquots in light-protecting cryovials. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.[2][]
-
2.2. Protocol 2: Preparation of Working Solutions for In-Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for direct application to cells.
Methodology:
-
Thaw Stock: Remove one aliquot of the this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound when adding it to the aqueous medium, perform an intermediate dilution in DMSO first.[7]
-
Example: To achieve a final concentration of 50 µM in the cell culture well from a 50 mM stock (a 1:1000 dilution), first prepare a 1 mM intermediate solution by diluting the 50 mM stock 1:50 in DMSO.
-
-
Final Dilution:
-
Add the appropriate volume of the this compound solution (either the stock or intermediate dilution) to your pre-warmed cell culture medium. Mix immediately by gentle pipetting or swirling.
-
Example: To achieve a 50 µM final concentration, add 50 µL of a 1 mM intermediate solution to 950 µL of cell culture medium.
-
-
Vehicle Control: It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the experimental wells but without this compound. The final concentration of DMSO in cell culture should generally be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]
-
Stability Note: Aqueous solutions of this compound are not stable and should be prepared fresh immediately before use. Do not store diluted aqueous solutions for more than one day.[1][6][10]
Visualized Protocols and Mechanisms
Application Example and Considerations
This compound is frequently used to study its protective effects against toxins. In a typical experiment, cells (e.g., aortic endothelial cells, SH-SY5Y neuroblastoma, or U-87 MG glioblastoma cells) are pre-treated with this compound at a working concentration of 1-50 µM for a set period (e.g., 24 hours) before being exposed to a toxic agent like methylmercury or bleomycin.[1][2][3][6] this compound's efficacy is then assessed by measuring endpoints such as cell viability (MTT assay), ROS levels, and glutathione (GSH) concentrations.[1][3][4]
Key Considerations:
-
DMSO Toxicity: Always determine the maximum tolerable DMSO concentration for your specific cell line, as sensitivity can vary.[11]
-
Compound Stability: Given that this compound solutions may be unstable, especially in aqueous media, always prepare working solutions fresh for each experiment.[6][10]
-
Inert Atmosphere: For maximum stability of the thiol groups, preparing the stock solution under an inert gas is a recommended best practice.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 9. What Is this compound? | OCTAGONCHEM [octagonchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Emeramide in Animal Models of Mercury Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeramide (also known as NBMI or N,N'-bis-(2-mercaptoethyl)isophthalamide) is a lipid-soluble dithiol chelating agent with high affinity for heavy metals, particularly mercury.[1][2] Its lipophilic nature allows it to cross cellular membranes and the blood-brain barrier, making it a promising candidate for chelating intracellular mercury, a significant challenge in treating mercury toxicity.[2][3] These application notes provide a comprehensive overview of the administration of this compound in animal models of mercury toxicity, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound's efficacy in mitigating mercury toxicity stems from its unique chemical structure and properties. It possesses two thiol (-SH) groups that form strong, stable, and essentially irreversible semi-covalent bonds with mercury (Hg²⁺), creating an inert complex.[1][4] This complex is then eliminated from the body primarily through the cytochrome P-450 detoxification pathway in the liver, leading to fecal excretion.[1][4] Due to its fat-soluble nature, this compound can access mercury sequestered in tissues that are inaccessible to many traditional water-soluble chelating agents.[2][3] Furthermore, this compound has demonstrated antioxidant properties, which may contribute to its protective effects against mercury-induced oxidative stress.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in animal models of mercury toxicity.
Table 1: this compound (NBMI) Toxicity Studies in Rodents
| Animal Model | Route of Administration | Dosage | Observation | Outcome | Reference |
| Sprague Dawley Rats | Subcutaneous Injection | Up to 767 mg/kg over 10 days | No signs of weight loss, ataxia, appetite suppression, diarrhea, or tremors | Well-tolerated | [5] |
| Wistar Rats | Oral Gavage | Up to 5 g/kg | No deaths or other signs of toxicity (some diarrhea attributed to the corn oil vehicle) | LD50 > 5 g/kg | [2][5] |
| Wistar Rats | Oral Gavage | Up to 1 g/kg/day for 28 days | No deaths or abnormal clinical signs | Well-tolerated in a repeated-dose study | [2] |
Table 2: Efficacy of this compound (NBMI) in a Rat Model of Acute Mercuric Chloride (HgCl₂) Toxicity
| Treatment Group | HgCl₂ Dose (mg/kg) | NBMI Dose | Survival Rate (at 7 days) | Reference |
| HgCl₂ only | 1 | - | 0% | [5] |
| HgCl₂ + NBMI | 1 | Subcutaneous injection | 100% | [5] |
| HgCl₂ only | 2 | - | 0% (within 2 days) | [5] |
| HgCl₂ + NBMI | 2 | Subcutaneous injection | 100% | [5] |
| HgCl₂ only | 14 (supra-lethal) | - | 0% | [4] |
| HgCl₂ + NBMI | 14 (supra-lethal) | 250 mg/kg (single dose 25 min post-exposure) | 67% (4 out of 6 rats survived) | [4] |
Experimental Protocols
General Guidelines for this compound Preparation and Administration
a. Preparation of this compound for Subcutaneous Injection: For subcutaneous administration, this compound can be dissolved in an organic solvent and then diluted. A published protocol uses dimethyl sulfoxide (DMSO) to dissolve this compound, followed by dilution with phosphate-buffered saline (PBS) to achieve the desired concentration and a physiologically acceptable final DMSO concentration.[6]
b. Preparation of this compound for Oral Gavage: For oral administration, this compound can be suspended in an appropriate vehicle. Corn oil is a commonly used vehicle for lipophilic compounds in rodent studies.[2][6] The suspension should be prepared to ensure a homogenous mixture for accurate dosing.
Protocol for Acute Mercury Toxicity Study in Rats
This protocol is based on the methodology described by Clarke et al. (2012).[2][6]
a. Animal Model:
-
Species: Sprague Dawley or Wistar rats.
b. Materials:
-
Mercuric chloride (HgCl₂)
-
This compound (NBMI)
-
Vehicle for HgCl₂ (e.g., isotonic saline)
-
Vehicle for this compound (e.g., DMSO and PBS for injection, corn oil for gavage)
-
Syringes and needles for injection/gavage
-
Metabolic cages for urine and feces collection
c. Experimental Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, HgCl₂ only, HgCl₂ + this compound, this compound only).
-
Mercury Administration: Administer a single dose of HgCl₂ (e.g., 1-4 mg/kg) via subcutaneous injection.
-
This compound Administration: Administer this compound at a specified time point after mercury exposure (e.g., 20-30 minutes).[6] The dose can be a molar excess to the administered mercury (e.g., 10-fold molar excess).[6]
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and survival.
-
Sample Collection: House animals in metabolic cages to collect urine and feces for mercury excretion analysis.[6] At the end of the study period (e.g., 6 days), euthanize the animals and collect tissues (e.g., brain, kidneys, liver, fat) for mercury analysis.[6]
Protocol for Mercury Quantification in Tissues
a. Method: Cold Vapor Atomic Absorption Spectrometry (CVAAS) or Combustion Atomic Absorption Spectrometry with Gold Amalgamation.[2][7][8]
b. Tissue Preparation (Microwave Digestion): [6]
-
Weigh the collected tissue samples.
-
Dry the samples overnight at 65°C.
-
Place the dried sample in a Teflon digestion vessel.
-
Add ultrapure hydrofluoric acid and nitric acid.
-
Digest the sample in a microwave digestion system (e.g., at 400 W and 120°C for 110 minutes).[6]
-
After digestion, evaporate the acid on a hot plate.
-
Reconstitute the digested sample in a suitable solution for analysis.
c. Analysis:
-
Analyze the prepared samples using a CVAAS system according to the manufacturer's instructions.
Protocol for Assessment of Oxidative Stress Biomarkers
a. Biomarkers:
-
Superoxide Dismutase (SOD)
-
Catalase (CAT)
-
Glutathione Peroxidase (GPx)
-
Malondialdehyde (MDA) - an indicator of lipid peroxidation.
b. Sample Preparation:
-
Homogenize tissue samples (e.g., liver, brain) in an appropriate buffer on ice.
-
Centrifuge the homogenate to obtain the supernatant for analysis.
c. Assay Methods (Examples):
-
SOD activity: Can be measured using methods based on the inhibition of the reduction of nitroblue tetrazolium.
-
CAT activity: Can be determined by monitoring the decomposition of hydrogen peroxide.
-
GPx activity: Can be assayed by measuring the rate of NADPH oxidation.
-
MDA levels: Can be quantified using the thiobarbituric acid reactive substances (TBARS) assay.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. agilent.com [agilent.com]
- 3. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N'bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarkers of mercury toxicity: Past, present and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. researchgate.net [researchgate.net]
analytical techniques for measuring Emeramide levels in biological samples
Detailed Application Notes and Protocols for the Quantification of Emeramide Using LC-MS/MS
This document provides comprehensive application notes and detailed protocols for the quantitative analysis of this compound (also known as NBMI or N,N'-bis(2-mercaptoethyl)isophthalamide) in various biological samples. These guidelines are intended for researchers, scientists, and professionals involved in drug development and clinical monitoring. The methodologies outlined below are based on established principles of bioanalytical method validation and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a lipid-soluble chelating agent investigated for its potential in treating heavy metal toxicity. Accurate and precise measurement of its concentration in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying this compound in complex biological samples.
The following sections detail the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters of the described LC-MS/MS method for this compound analysis. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Method Validation Parameters for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal |
Table 2: Method Validation Parameters for this compound in Human Urine
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 80 - 115% |
| Matrix Effect | Minimal |
Experimental Protocols
Sample Preparation
Biological samples require appropriate preparation to extract this compound and remove interfering substances before LC-MS/MS analysis. Due to this compound's tendency to form disulfide bonds, a reduction step is essential.
Protocol for Plasma and Tissue Homogenates:
-
To a 100 µL aliquot of plasma or tissue homogenate, add an equal volume of 200 mM dithiothreitol (DTT) in water.
-
Vortex the mixture and let it stand at room temperature for 15 minutes to reduce any disulfide bonds.[1]
-
Add 300 µL of acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide) to precipitate proteins.[1]
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Protocol for Urine Samples:
-
Centrifuge the urine sample at 4000 rpm for 5 minutes to remove any particulate matter.
-
To a 100 µL aliquot of the supernatant, add an equal volume of 200 mM DTT in water.
-
Vortex and let it stand at room temperature for 15 minutes.
-
Dilute the sample 1:10 with the mobile phase containing the internal standard.
-
Transfer the diluted sample to an HPLC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for polar compounds, such as a Phenomenex Synergi Polar-RP (50 x 2.0 mm, 4 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined by direct infusion of an this compound standard)
-
Internal Standard (Tolbutamide): 271.1 → 155.1 m/z
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Key aspects of method validation for this compound analysis.
References
Application Notes and Protocols for Investigating the Neuroprotective Potential of Emeramide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Emeramide (N,N'-bis(2-mercaptoethyl)isophthalamide or NBMI), a known heavy metal chelator and thiol-redox antioxidant, in cell culture models to investigate its neuroprotective properties. The following protocols and data are designed to facilitate the study of this compound's mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases and other neurological insults.
Application Note: this compound as a Neuroprotective Agent
This compound is a lipid-soluble compound with potent antioxidant and heavy metal chelation properties.[1][2] Its ability to mitigate oxidative stress and reduce the burden of toxic heavy metals makes it a compelling candidate for neuroprotection studies. Oxidative stress and metal-induced toxicity are key pathological mechanisms in a range of neurodegenerative disorders. This compound has been shown to protect bovine pulmonary artery endothelial cells (BPAECs) from bleomycin-induced cytotoxicity, inhibit reactive oxygen species (ROS) generation, and preserve cellular thiol levels.[1] Furthermore, it has demonstrated the ability to reduce lead-induced neuroinflammation in U-87 MG human astroglioma cells by decreasing the expression of interleukin-1β (IL-1β) and glial fibrillary acidic protein (GFAP).[1]
The proposed neuroprotective mechanism of this compound involves both direct antioxidant activity and the chelation of redox-active metals, thereby preventing the generation of free radicals and subsequent cellular damage. This dual action suggests potential therapeutic applications in neurological conditions where oxidative stress and metal dyshomeostasis are implicated.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of this compound in relevant cell culture and animal models.
| Cell Line/Animal Model | Treatment/Insult | This compound Concentration/Dose | Measured Effect | Reference |
| U-87 MG cells | Lead (Pb) | 0-100 μM (pretreated for 24 h) | Inhibition of Pb-induced IL-1β and GFAP expression | [1] |
| BPAECs | Bleomycin | 50 μM (1 h) | Protection from cytotoxicity and morphological changes, inhibition of ROS generation, attenuation of total thiol loss | [1] |
| Hfe H67D mutant mice (brain iron accumulation model) | N/A | 450 mg/kg (daily, p.o., 6 weeks) | Decreased iron accumulation | [1] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the basic steps for culturing neuronal cell lines suitable for neuroprotection assays.
-
Cell Line Selection: Choose a neuronal cell line relevant to the neurodegenerative disease model of interest (e.g., SH-SY5Y for Parkinson's disease, HT22 for oxidative stress).
-
Media Preparation: Prepare the complete growth medium as recommended for the specific cell line. For example, for HT22 cells, use DMEM with 10% FBS (v/v), 100 U/mL penicillin, and 100 μg/mL streptomycin.[3]
-
Cell Seeding: Plate cells at an appropriate density to achieve 70-80% confluency at the time of the experiment.[3] For example, for primary hippocampal neurons, a density of 320,000 cells/ml can be used.[4]
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3] The medium should be replaced every 2 days.[3]
Protocol 2: Preparation of this compound Stock Solution
This compound is unstable in some solutions, so fresh preparation is recommended.[1]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, a 20.8 mg/mL stock in DMSO can be prepared.[1]
-
Working Solution: Dilute the stock solution in the cell culture medium to achieve the desired final concentrations for the experiment. It is crucial to ensure the final solvent concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.1% DMSO).
Protocol 3: Neuroprotection Assay Against Oxidative Stress
This protocol describes an experiment to assess the neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.
-
Cell Plating: Seed a suitable neuronal cell line (e.g., HT22) in 96-well plates for viability assays or larger plates for other biochemical assays.
-
Pre-treatment with this compound: Once cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 μM). Incubate for a predetermined time (e.g., 1-24 hours).[1]
-
Induction of Oxidative Stress: After the pre-treatment period, add H₂O₂ to the culture medium to induce oxidative stress. The optimal concentration and incubation time for H₂O₂ should be determined empirically for the specific cell line (e.g., 200 μM H₂O₂ for 3 hours for HT22 cells).[3]
-
Assessment of Neuroprotection: Following the H₂O₂ incubation, assess cell viability and other markers of neuroprotection.
-
Cell Viability Assay: Use assays such as MTT or Alamar Blue to quantify cell viability.[4][5]
-
Measurement of Reactive Oxygen Species (ROS): Utilize fluorescent probes like DCFDA to measure intracellular ROS levels.
-
Apoptosis Assays: Assess apoptosis by methods such as TUNEL staining or measuring caspase-3 activity.
-
Visualizations
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Caption: Experimental workflow for assessing this compound's neuroprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide Protects HT22 Cells Exposed to Hydrogen Peroxide by Inhibiting CB1 Receptor-Mediated Type 2 NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Emeramide's In Vitro Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeramide (N,N'-bis(2-mercaptoethyl)isophthalamide, NBMI) is recognized as a potent thiol-redox antioxidant and a heavy metal chelator.[1][2] Its antioxidant properties are attributed to its ability to directly scavenge harmful free radicals and to chelate transition metals, thereby preventing the formation of highly reactive hydroxyl radicals.[3][4] These dual mechanisms make this compound a compound of significant interest for mitigating oxidative stress associated with various pathological conditions.
Data Presentation
A thorough review of scientific literature did not yield specific quantitative data (e.g., IC50 or Trolox Equivalent Antioxidant Capacity [TEAC] values) for this compound from standardized DPPH, ABTS, or ORAC assays. Researchers are encouraged to use the protocols provided herein to generate this valuable data. The following tables are templates for summarizing experimental findings.
Table 1: Radical Scavenging Activity of this compound
| Assay Type | Radical Scavenged | Positive Control | This compound IC50 (µM) | Positive Control IC50 (µM) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Ascorbic Acid / Trolox | Data to be determined | Data to be determined |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Trolox | Data to be determined | Data to be determined |
| Hydroxyl Radical | Hydroxyl Radical (•OH) | Mannitol / Trolox | Data to be determined | Data to be determined |
Table 2: Antioxidant Capacity of this compound in ORAC Assay
| Sample | ORAC Value (µmol TE/µmol) |
| This compound | Data to be determined |
| Trolox (Standard) | 1.0 |
Table 3: Effect of this compound on Cellular Antioxidant Enzyme Activity
| Cell Line | Treatment | Glutathione Peroxidase (GPx) Activity (U/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) |
| e.g., HepG2 | Control | Data to be determined | Data to be determined | Data to be determined |
| e.g., HepG2 | This compound (µM) | Data to be determined | Data to be determined | Data to be determined |
| e.g., HepG2 | Oxidative Stressor | Data to be determined | Data to be determined | Data to be determined |
| e.g., HepG2 | Oxidative Stressor + this compound (µM) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, noting that this compound is lipophilic) and then prepare serial dilutions in methanol. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ radical cation.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a stock solution of this compound and serial dilutions in a suitable solvent. Prepare a standard curve using Trolox (0-15 µM).
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound or Trolox standards to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as for the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the Trolox standard curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[8][9]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a stock solution of Trolox and serial dilutions for the standard curve.
-
Prepare a stock solution of this compound and serial dilutions.
-
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of the black 96-well plate.
-
Add 25 µL of this compound, Trolox standards, or phosphate buffer (blank) to the wells.
-
Incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Rapidly add 25 µL of the AAPH solution to all wells to initiate the reaction.
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of this compound is expressed as micromoles of Trolox equivalents per micromole of this compound (µmol TE/µmol).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation in cultured cells. Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[10]
Materials:
-
Human cell line (e.g., HepG2, Caco-2)
-
Cell culture medium and supplements
-
DCFH-DA
-
AAPH or another ROS-inducing agent
-
This compound
-
Quercetin (positive control)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Loading with DCFH-DA: Wash the cells with PBS and incubate them with DCFH-DA solution in the dark.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of this compound or quercetin.
-
Induction of Oxidative Stress: Add AAPH or another ROS inducer to the wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader heated to 37°C and measure the fluorescence intensity every 5 minutes for 1 hour (excitation at 485 nm, emission at 538 nm).
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve. The results can be expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for Hydroxyl Radical Scavenging Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Role of antioxidants and intracellular free radicals in retinamide-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant and antimicrobial activities of Merremia emarginata using thio glycolic acid-capped cadmium telluride quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Testing Emeramide's Efficacy in Chelating Intracellular Metals
Introduction
Emeramide, also known as N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), is a lipid-soluble dithiol compound designed for the chelation of heavy metals. Its unique structure allows it to cross cell membranes and bind to intracellular metals, a significant advantage over many traditional chelating agents. These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the efficacy of this compound in chelating intracellular metals in a cell-based model. The following protocols detail methods for quantifying intracellular metal concentrations, evaluating cellular viability and toxicity, and analyzing key signaling pathways involved in heavy metal-induced stress.
Experimental Design and Workflow
The overall experimental design involves exposing a suitable cell line to a specific heavy metal to induce intracellular accumulation and toxicity. Subsequently, the cells are treated with this compound to evaluate its ability to chelate the metal and mitigate its toxic effects. The workflow is designed to provide a multi-faceted assessment of this compound's efficacy, from direct measurement of metal removal to the analysis of downstream cellular responses.
Application Note and Protocol: Preparation of Emeramide Solutions for Laboratory Experiments
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Emeramide, also known by its synonyms N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI) and BDTH2, is a lipid-soluble thiol-redox antioxidant and a potent heavy metal chelator.[1][] It is supplied as a crystalline solid.[1] Due to its mechanism of action, this compound is utilized in research investigating heavy metal toxicity and oxidative stress.[3][4] This document provides detailed protocols for the preparation of this compound solutions for various laboratory applications.
2. Mechanism of Action
This compound's therapeutic and protective effects stem from its dual-action mechanism:
-
Heavy Metal Chelation: The two thiol (-SH) groups in this compound's structure have a high affinity for heavy metals such as mercury, lead, and cadmium.[3][5] It forms stable complexes with these metals, reducing their bioavailability and cellular toxicity.[3]
-
Antioxidant Activity: this compound can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting cells from oxidative damage.[3][6] It has been shown to prevent the depletion of glutathione (GSH), a key intracellular antioxidant, in the presence of toxins like methylmercury.[1]
Below is a diagram illustrating the dual mechanism of action of this compound.
Caption: Dual-action mechanism of this compound.
3. Materials and Equipment
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Corn oil
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Analytical balance
-
Inert gas (e.g., argon or nitrogen)
4. Safety Precautions
-
This compound should be considered hazardous until more information is available.[1]
-
Handle with care, avoiding ingestion, inhalation, and contact with skin and eyes.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[7]
5. Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in Organic Solvents
This protocol is suitable for preparing a concentrated stock solution of this compound that can be diluted for various experiments.
-
Weigh the desired amount of this compound solid using an analytical balance.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO or DMF) to the this compound solid.
-
Purge the vial with an inert gas to prevent oxidation.[1]
-
Vortex the solution until the solid is completely dissolved. Sonication may be used to aid dissolution.[8]
-
Store the stock solution as recommended in the "Stability and Storage" section.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Experiments
This compound has limited solubility in aqueous buffers.[1] Therefore, a two-step dilution process is recommended.
-
Start with a high-concentration stock solution of this compound in DMSO (prepared as in Protocol 1).
-
Dilute the stock solution with the aqueous buffer of choice (e.g., PBS pH 7.2) to the desired final concentration.
-
For example, to prepare a 1:1 DMSO:PBS solution, first dissolve this compound in DMSO and then dilute with an equal volume of PBS.[1]
-
It is recommended to prepare aqueous solutions fresh for each experiment as their stability is limited.[1]
Protocol 3: Preparation of Formulations for In Vivo Experiments
For animal studies, specific formulations are required to ensure solubility and bioavailability.
-
Formulation A (with PEG300 and Tween-80):
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add the required volumes of PEG300, Tween-80, and saline.[9]
-
Slowly add the this compound stock solution to the PEG300/Tween-80/saline mixture while vortexing to ensure it remains in solution.[8][9]
-
A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8][9]
-
-
Formulation B (with Corn Oil):
6. Data Presentation: Solubility and Storage
| Solvent/System | Solubility | Storage of Solution | Reference(s) |
| DMSO | ≥42.8 mg/mL to 100 mg/mL | -80°C for up to 1 year | [7][8][10] |
| DMF | ~50 mg/mL | -20°C for 2 weeks | [10] |
| Ethanol (with sonication) | ≥10.28 mg/mL | Not specified, prepare fresh | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.50 mg/mL | Do not store for more than one day | [1] |
| 10% DMSO, 90% Corn Oil | ≥2.08 mg/mL | Prepare fresh for each use | [6][9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.08 mg/mL to 4 mg/mL | Prepare fresh for each use | [8][9] |
| Water | Insoluble | N/A | [5][7] |
7. Stability and Storage
-
Solid: Store this compound powder at -20°C for up to 4 years.[1] It can also be stored at 0-4°C for the short term (days to weeks).[]
-
Organic Stock Solutions: For solutions in organic solvents like DMSO, storage at -80°C for up to 3 months is recommended.[10] For shorter periods, -20°C for 2 weeks is acceptable.[10]
-
Aqueous Solutions: It is strongly advised to prepare aqueous solutions fresh and not to store them for more than one day.[1]
8. Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing this compound solutions.
Caption: Workflow for this compound solution preparation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is this compound? | OCTAGONCHEM [octagonchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
Application Notes and Protocols for In-Vivo Imaging of Emeramide Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeramide (also known as NBMI or N,N'-bis(2-mercaptoethyl)isophthalamide) is a lipid-soluble thiol-redox antioxidant and a heavy metal chelator.[1] Understanding its in-vivo biodistribution is crucial for optimizing its therapeutic efficacy and assessing its safety profile. Non-invasive imaging techniques offer a powerful means to track the dynamic distribution of this compound within a living organism.[2][3] This document provides detailed application notes and hypothetical protocols for tracking this compound distribution using Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) and Fluorescence Imaging. While specific in-vivo imaging studies on this compound are not yet prevalent in published literature, these protocols are based on established methodologies for tracking small molecules and chelating agents in vivo.[4][5][6]
Principle of In-Vivo Imaging for this compound
To visualize this compound in vivo, it must be labeled with a tag that can be detected externally. This can be a radionuclide for nuclear imaging (SPECT/CT) or a fluorophore for optical imaging.[4][7] The choice of label and imaging modality depends on the specific research question, required sensitivity, and spatial resolution.
SPECT/CT Imaging: This modality involves labeling this compound with a gamma-emitting radionuclide. The emitted gamma rays are detected by a SPECT scanner, providing three-dimensional information on the tracer's distribution.[3][8] Co-registration with a CT scan provides anatomical context to the functional data. Given this compound's inherent chelating properties, direct labeling with a suitable radiometal is a plausible strategy.[5][6][9]
Fluorescence Imaging: This technique requires conjugating this compound with a fluorescent dye.[] When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be detected by a sensitive camera.[7][11] This method is particularly useful for high-resolution imaging in small animal models. The thiol groups in this compound's structure provide a potential site for covalent attachment of fluorophores.[12][13]
Hypothetical Data Presentation
The following tables represent the type of quantitative data that could be obtained from the described in-vivo imaging studies. These are illustrative examples to guide data presentation.
Table 1: Hypothetical Biodistribution of 99mTc-Emeramide in Rats as Determined by SPECT/CT
| Organ/Tissue | Mean % Injected Dose/gram (%ID/g) ± SD (1 hour post-injection) | Mean % Injected Dose/gram (%ID/g) ± SD (4 hours post-injection) | Mean % Injected Dose/gram (%ID/g) ± SD (24 hours post-injection) |
| Blood | 5.2 ± 0.8 | 1.5 ± 0.3 | 0.2 ± 0.1 |
| Liver | 15.6 ± 2.1 | 12.3 ± 1.8 | 4.5 ± 0.9 |
| Kidneys | 10.2 ± 1.5 | 8.9 ± 1.2 | 2.1 ± 0.5 |
| Spleen | 2.1 ± 0.4 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| Lungs | 3.5 ± 0.6 | 1.2 ± 0.2 | 0.3 ± 0.1 |
| Heart | 1.8 ± 0.3 | 0.7 ± 0.1 | 0.1 ± 0.05 |
| Brain | 0.5 ± 0.1 | 0.3 ± 0.08 | 0.1 ± 0.04 |
| Muscle | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.07 |
| Bone | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.4 ± 0.1 |
Table 2: Hypothetical Quantification of Cy7-Emeramide Fluorescence Signal in Key Organs
| Organ/Tissue | Mean Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)] ± SD (1 hour post-injection) | Mean Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)] ± SD (4 hours post-injection) | Mean Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)] ± SD (24 hours post-injection) |
| Liver | 8.5 x 10⁸ ± 1.2 x 10⁸ | 6.2 x 10⁸ ± 0.9 x 10⁸ | 2.1 x 10⁸ ± 0.5 x 10⁸ |
| Kidneys | 6.1 x 10⁸ ± 0.8 x 10⁸ | 4.5 x 10⁸ ± 0.7 x 10⁸ | 1.5 x 10⁸ ± 0.4 x 10⁸ |
| Tumor (if applicable) | 4.3 x 10⁸ ± 0.6 x 10⁸ | 5.8 x 10⁸ ± 0.8 x 10⁸ | 3.2 x 10⁸ ± 0.6 x 10⁸ |
| Muscle (background) | 0.5 x 10⁸ ± 0.1 x 10⁸ | 0.3 x 10⁸ ± 0.08 x 10⁸ | 0.1 x 10⁸ ± 0.05 x 10⁸ |
Experimental Protocols
Protocol 1: SPECT/CT Imaging of 99mTc-Labeled this compound
This protocol describes the radiolabeling of this compound with Technetium-99m (99mTc) and subsequent in-vivo imaging. 99mTc is a readily available, generator-produced radionuclide with favorable imaging characteristics for SPECT.[14][15]
Materials:
-
This compound (NBMI)
-
Sodium pertechnetate ([99mTc]NaTcO₄) from a 99Mo/99mTc generator
-
Stannous chloride (SnCl₂) solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Syringes and sterile vials
-
ITLC strips (silica gel)
-
Saline as the mobile phase
-
SPECT/CT scanner
-
Animal model (e.g., Sprague-Dawley rats)
Methodology:
-
Radiolabeling of this compound with 99mTc:
-
In a sterile, nitrogen-purged vial, dissolve 1-2 mg of this compound in a small volume of DMSO, then dilute with PBS.
-
Add 50-100 µg of stannous chloride solution.
-
Add 185-370 MBq (5-10 mCi) of [99mTc]NaTcO₄.
-
Incubate at room temperature for 20-30 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with saline as the mobile phase.
-
In this system, 99mTc-Emeramide remains at the origin (Rf=0.0), while free pertechnetate moves with the solvent front (Rf=1.0).
-
A radiochemical purity of >95% is desirable.
-
-
Animal Studies:
-
Anesthetize the animal (e.g., with isoflurane).
-
Administer 18.5-37 MBq (0.5-1.0 mCi) of 99mTc-Emeramide via tail vein injection.
-
Acquire whole-body SPECT/CT images at multiple time points (e.g., 1, 4, and 24 hours post-injection).[16]
-
-
Image Analysis and Quantification:
-
Reconstruct SPECT and CT images.
-
Fuse the images to co-register anatomical and functional data.
-
Draw regions of interest (ROIs) over major organs (liver, kidneys, spleen, etc.) on the CT images and project them onto the SPECT data.[8]
-
Calculate the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Fluorescence Imaging of Fluorophore-Labeled this compound
This protocol details the labeling of this compound with a near-infrared (NIR) fluorescent dye, such as Cyanine7 (Cy7), and subsequent in-vivo imaging. NIR dyes are preferred for in-vivo applications due to their deep tissue penetration and low autofluorescence.[17]
Materials:
-
This compound (NBMI)
-
Maleimide-functionalized NIR dye (e.g., Cy7-maleimide)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.0-7.5
-
Size-exclusion chromatography columns (e.g., Sephadex G-25)
-
In-vivo fluorescence imaging system
-
Animal model (e.g., athymic nude mice with or without tumors)
Methodology:
-
Fluorescent Labeling of this compound:
-
The thiol (-SH) groups on this compound can be targeted for conjugation with a maleimide-functionalized fluorophore.
-
Dissolve this compound in DMF or DMSO.
-
Add the maleimide-functionalized NIR dye in a 1:1 or 1:2 molar ratio (this compound:dye).
-
Allow the reaction to proceed in the dark at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the resulting Cy7-Emeramide conjugate from unreacted dye using a size-exclusion chromatography column.
-
Collect the fractions containing the labeled product.
-
Confirm labeling success and purity using UV-Vis spectroscopy and/or HPLC.
-
-
Animal Studies:
-
Anesthetize the animal.
-
Administer a predetermined dose (e.g., 10 nmol) of Cy7-Emeramide intravenously.
-
Acquire whole-body fluorescence images at various time points (e.g., 1, 4, and 24 hours post-injection).[18]
-
-
Image and Data Analysis:
-
Using the imaging system's software, draw ROIs over organs of interest.
-
Quantify the average fluorescence intensity within each ROI.
-
For more accurate quantification, a standard curve can be generated, and ex-vivo organ imaging can be performed at the end of the study.[19]
-
Visualizations
Potential Signaling Pathways and Interactions
This compound primarily functions as a chelator of heavy metals and a thiol-redox antioxidant.[1] Its distribution is likely influenced by its lipophilicity, allowing it to cross cell membranes, and its interaction with metal ions and reactive oxygen species. An important aspect to visualize would be its ability to cross the blood-brain barrier.[20] The following diagram illustrates the logical relationship of this compound's proposed mechanism of action, which can be investigated using the imaging techniques described.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Drug Delivery Imaging - CD BioSciences [bioimagingtech.com]
- 3. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Image Guided Biodistribution of Drugs and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chelating agents and their use in radiopharmaceutical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Imaging and Biological Irradiation in Drug Distribution [raycisionglobal.com]
- 8. bcf.technion.ac.il [bcf.technion.ac.il]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence molecular imaging of small animal tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative SPECT imaging and biodistribution point to molecular weight independent tumor uptake for some long-circulating polymer nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
improving the solubility of Emeramide for aqueous solutions in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of Emeramide in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for researchers?
A1: this compound, also known as N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), is a lipophilic heavy metal chelator.[1] Its high lipophilicity makes it practically insoluble in water, posing a significant challenge for researchers conducting experiments in aqueous environments such as cell culture or other biological assays.[1][2]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4] It is sparingly soluble in aqueous buffers.[3] For most research applications, a concentrated stock solution is first prepared in DMSO and then diluted into the aqueous experimental medium.[3][5]
Q3: What is the maximum recommended concentration of DMSO in a final aqueous solution for cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept low, typically below 0.5%, and ideally at 0.1% or lower.[5][6] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent itself.[7]
Q4: For how long can I store aqueous solutions of this compound?
A4: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment and not to store them for more than one day.[3] The stability of this compound in aqueous media can be poor, and precipitation may occur over time.[8] Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for short periods, but should be aliquoted to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems researchers may encounter when preparing aqueous solutions of this compound.
Issue 1: Precipitation Occurs When Diluting DMSO Stock Solution into Aqueous Buffer or Media.
Cause: This is a common issue for hydrophobic compounds when the concentration of the organic co-solvent is abruptly decreased, causing the compound to fall out of solution.[3][7]
Solutions:
-
Pre-warm the Aqueous Medium: Gently warm your buffer or cell culture medium to 37°C before adding the this compound stock solution. Adding a cold solution to a warm one can decrease solubility.[3][9]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in DMSO first to achieve a lower concentration before the final dilution into the aqueous medium.[7][10]
-
Gradual Addition with Agitation: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[3]
-
Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in the final DMSO/aqueous mixture. Try working with a lower final concentration of this compound.
-
Centrifugation: If microprecipitation is suspected, which may not be visible, centrifuge the final working solution at high speed (e.g., >10,000 x g) and use the supernatant for your experiment. Note that this may lower the actual concentration of this compound in your solution.[3]
Issue 2: Inconsistent or Unreliable Experimental Results.
Cause: This can be due to inaccurate concentration of the final working solution, often resulting from precipitation (visible or not) or degradation of this compound in the aqueous medium.
Solutions:
-
Fresh Preparations: Always prepare fresh dilutions of this compound for each experiment. Do not use stored aqueous solutions.[3]
-
Quantify Concentration: If possible, verify the final concentration of this compound in your aqueous solution using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[11][12]
-
Vehicle Controls: Always include a vehicle control (the same final concentration of DMSO in your aqueous medium without this compound) to ensure that the observed effects are due to this compound and not the solvent.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent/System | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 - 50 | ~105.5 - 175.8 | [3][4] |
| Dimethylformamide (DMF) | ~30 | ~105.5 | [3] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.50 | ~1.76 | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 | 14.06 | [10] |
| Water | Insoluble | Insoluble | [1][2] |
Experimental Protocols
Here are detailed methodologies for preparing this compound solutions for research.
Protocol 1: Preparation of this compound Working Solution using a Co-solvent (DMSO)
This is the most common and straightforward method for preparing aqueous solutions of this compound for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.[10]
-
-
Intermediate Dilution (Optional but Recommended):
-
Perform a serial dilution of the concentrated stock solution in DMSO to get closer to your final working concentration. For example, dilute a 50 mM stock to 5 mM in DMSO.
-
-
Final Dilution into Aqueous Medium:
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock (or intermediate dilution) needed to achieve the desired final concentration of this compound, ensuring the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
Add the calculated volume of the this compound stock solution drop-by-drop to the pre-warmed aqueous medium while gently vortexing or swirling to ensure rapid and complete mixing.
-
-
Use Immediately:
-
Use the freshly prepared aqueous this compound solution for your experiment without delay. Do not store.[3]
-
dot
Caption: Workflow for preparing this compound solution.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (General Protocol)
This method can improve the aqueous solubility of lipophilic drugs like this compound by forming inclusion complexes. This is a generalized protocol that may require optimization.
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for lyophilization method)
Procedure (Kneading Method):
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Slurry Formation: Add a small amount of water to the cyclodextrin in a mortar to form a paste.
-
Incorporation of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent (like ethanol or acetone) and add it to the cyclodextrin paste.
-
Kneading: Knead the mixture for a specified time (e.g., 30-60 minutes) to facilitate complex formation.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform powder. Store in a desiccator.
-
Solubility Testing: Determine the solubility of the complex in your desired aqueous medium and compare it to that of uncomplexed this compound.
dot
Caption: Cyclodextrin complexation process.
Protocol 3: Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation (General Protocol)
Encapsulating this compound into polymeric nanoparticles can improve its aqueous dispersibility and stability. This is a general protocol using PLGA, a common biodegradable polymer, and will likely require optimization.[13]
Materials:
-
This compound powder
-
Poly(lactic-co-glycolic acid) (PLGA)
-
A water-miscible organic solvent (e.g., acetone, acetonitrile)
-
An aqueous solution containing a surfactant (e.g., Pluronic F-68, PVA)
-
Magnetic stirrer and stir bar
-
Rotary evaporator or similar solvent removal system
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. Nanoparticles should form spontaneously as the organic solvent diffuses into the aqueous phase.[13]
-
Solvent Evaporation: Continue stirring (e.g., overnight) to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation and washing to remove excess surfactant and unencapsulated drug.
-
Characterization: Characterize the nanoparticles for size, polydispersity index, and drug loading efficiency.
dot
Caption: Nanoparticle formulation via nanoprecipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced Nanoprecipitation Method for the Production of PLGA Nanoparticles for Oncology Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sszp.eu [sszp.eu]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. benchchem.com [benchchem.com]
- 10. Polymer–lipid hybrid nanoparticles as potential lipophilic anticancer drug carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]
- 12. How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis: Supporting Measurement in the Chemical Decomposition, Photocatalysis, Phytoremediation, and Adsorption Process | Nandiyanto | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Emeramide Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing stability issues related to Emeramide (also known as NBMI or BDTH2) in long-term experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary factors that can compromise this compound stability during a long-term experiment?
A1: The main factors affecting this compound's stability are exposure to light, oxygen, inappropriate solvents, and unsuitable temperatures.[1][2][][4] this compound contains thiol groups (-SH) which are susceptible to oxidation, potentially leading to the formation of disulfide bridges.[1] While this oxidized form can still bind mercury, its overall efficacy and interaction profile may be altered.[1]
Q2: I've noticed a change in the color or solubility of my this compound stock solution. What does this indicate?
Q3: My this compound solution is stored at -20°C, but I'm still concerned about degradation. What else can I do?
A3: While -20°C is the recommended long-term storage temperature for solid this compound and its stock solutions, repeated freeze-thaw cycles can introduce moisture and oxygen, promoting degradation.[2][5] It is best practice to aliquot stock solutions into single-use volumes to minimize these cycles. Additionally, purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing can help displace oxygen.[6]
Q4: Can I store aqueous dilutions of this compound for my experiments?
A4: It is strongly advised not to store aqueous solutions of this compound for more than one day.[6] The compound is unstable in aqueous buffers.[5][6] For cellular assays or other experiments requiring aqueous media, the final dilution from a DMSO stock should be made fresh immediately before use.[5]
Q5: Are there any known incompatibilities with common excipients or media components?
A5: this compound's thiol groups can potentially interact with reactive impurities sometimes found in excipients, such as aldehydes, peroxides, or metal ions.[7][8] When formulating this compound, it is crucial to use high-purity excipients and to screen for such reactive impurities. For cell culture experiments, components in the media could theoretically interact with this compound, although specific incompatibilities are not widely documented. It is always recommended to run appropriate controls.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Long-term (months to years)[2][] | Protect from light and air.[1] Ensure container is airtight.[1] Stability can be ≥ 4 years.[6][9] |
| 0 - 4°C | Short-term (days to weeks)[2][] | Protect from light and air.[1] | |
| Stock Solution (in DMSO) | -20°C | Long-term (months)[2] | Aliquot to avoid freeze-thaw cycles. Purge with inert gas.[6] Prepare fresh if possible.[5] |
| 0 - 4°C | Short-term (days to weeks)[2] | Use caution; -20°C is preferred for stability. | |
| Aqueous Solution | N/A | Not Recommended[6] | Prepare fresh immediately before use.[5][6] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference | Notes |
| Water | Insoluble[1][10] | [1][10] | |
| DMSO (Dimethyl sulfoxide) | Soluble (approx. 30 mg/mL)[6] | [1][][6] | Recommended for preparing stock solutions.[2] |
| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL)[6] | [6] | |
| Ethanol / Methanol | Slightly soluble[10] | [1][10] | Used in refining and crystallization during synthesis.[1] |
| DMSO:PBS (pH 7.2) (1:1) | Approx. 0.50 mg/mL[6] | [6] | This aqueous buffer dilution should be prepared fresh.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
This protocol outlines the steps for preparing a stable stock solution and subsequent dilutions for in vitro experiments.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Sterile 0.22 µm PTFE syringe filter
-
-
Procedure for 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound (Molecular Weight: 284.39 g/mol ) in a sterile environment. For 1 mL of a 10 mM solution, use 2.84 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
To facilitate dissolution, you may gently warm the solution or use sonication.[2]
-
Once fully dissolved, filter sterilize the solution using a 0.22 µm PTFE syringe filter into a sterile amber vial.
-
Purge the headspace of the vial with an inert gas for 15-30 seconds.
-
Seal the vial tightly.
-
Aliquot the stock solution into single-use amber tubes, purge with inert gas, and store at -20°C.[2]
-
-
Preparation of Working Solution:
-
For cellular experiments, thaw a single aliquot of the stock solution.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration (e.g., 1-10 µM).[2]
-
Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent toxicity.[2]
-
Use the working solution immediately after preparation. Do not store aqueous dilutions.[6]
-
Protocol 2: General Stability Assessment Using HPLC
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.
-
Objective: To quantify the remaining percentage of intact this compound over time under specific storage conditions (e.g., in a specific buffer, at a certain temperature).
-
Methodology:
-
Prepare a solution of this compound in the desired experimental matrix (e.g., cell culture medium, formulation buffer) at the intended concentration.
-
Immediately after preparation (T=0), take an aliquot and analyze it using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial peak area of this compound.
-
Store the remaining solution under the desired experimental conditions (e.g., 37°C incubator, room temperature on the benchtop).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Protect samples from light and oxidation during storage and prior to analysis.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
The appearance of new peaks or a decrease in the main this compound peak indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Dual mechanism of this compound: chelation and antioxidant action.
Caption: Workflow for using this compound in long-term cell culture.
References
- 1. What Is this compound? | OCTAGONCHEM [octagonchem.com]
- 2. medkoo.com [medkoo.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. colorcon.com [colorcon.com]
- 9. caymanchem.com [caymanchem.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Emeramide (NBMI) and Laboratory Assay Interference
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals using Emeramide (N,N'-bis(2-mercaptoethyl)isophthalamide), also known as NBMI. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential interference of this compound with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (NBMI) is a lipophilic, thiol-based heavy metal chelator.[1][] Its primary mechanism of action is to bind and neutralize soft heavy metal ions, such as mercury, lead, and cadmium, forming stable complexes that can be excreted from the body.[1][3][4][5] Due to its two thiol (-SH) groups, it has a high affinity for these metals.[]
Q2: Can this compound interfere with my laboratory assays?
While direct studies on this compound's interference with a wide range of laboratory assays are not extensively published, its chemical nature as a potent chelating agent suggests a high potential for interference in certain types of assays.[6][7][8][9][10] Interference may occur through several mechanisms, including the sequestration of essential metal ions from reagents or the direct interaction with assay components.
Q3: Which types of assays are most likely to be affected by this compound?
Based on the mechanism of action of chelating agents, the following assays are at a higher risk of interference:
-
Enzyme-Linked Immunosorbent Assays (ELISAs) and other immunoassays: Particularly those using enzyme conjugates that require metal cofactors (e.g., alkaline phosphatase).[7][8][10]
-
Enzymatic Assays: Assays that rely on metalloenzymes may be inhibited if this compound chelates the enzyme's essential metal cofactor.[11][12]
-
Colorimetric and Fluorometric Assays: Assays that involve metal-catalyzed reactions or where the detection molecule's properties are influenced by metal ions could be affected.[13][14][15]
-
Cell-Based Assays: this compound's lipophilic nature allows it to cross cell membranes, potentially affecting intracellular processes and the measurement of cellular responses.[1]
Troubleshooting Guides
Issue 1: Unexpectedly low signal in an Alkaline Phosphatase (AP)-based ELISA.
Possible Cause: Alkaline phosphatase is a zinc- and magnesium-dependent enzyme.[7] this compound in the sample may be chelating these essential metal ions, leading to reduced enzyme activity and a lower signal.
Troubleshooting Steps:
-
Run a Spike and Recovery Experiment:
-
Prepare two sets of samples: one with a known concentration of your analyte and another with the same concentration of analyte plus this compound at the concentration present in your experimental samples.
-
Analyze both sets. A significantly lower reading in the this compound-containing sample suggests interference.
-
-
Increase Metal Ion Concentration in Buffer:
-
Supplement the assay buffer with additional MgCl₂ and ZnCl₂. This may overcome the chelating effect of this compound. See the table below for suggested starting concentrations.
-
-
Sample Pre-treatment:
-
If possible, perform a sample clean-up step to remove this compound before running the assay. This could involve solid-phase extraction (SPE) or liquid-liquid extraction, depending on the analyte's properties.
-
Quantitative Data Summary: Suggested Buffer Modifications for AP-based Assays
| Parameter | Standard Buffer | Suggested Modification | Rationale |
| MgCl₂ | 1-5 mM | 10-20 mM | To saturate Alkaline Phosphatase in the presence of a chelator. |
| ZnCl₂ | 0.1-1 mM | 2-5 mM | To replenish the essential zinc cofactor for the enzyme. |
| Incubation Time | As per protocol | Increase by 25-50% | To allow the enzyme to function optimally in a challenging matrix. |
Note: These are starting recommendations. Optimization for your specific assay is necessary.
Issue 2: Inconsistent results in a cell-based assay measuring cytotoxicity.
Possible Cause: this compound is lipophilic and can enter cells, where it may exert its own biological effects or interfere with the mechanism of the cytotoxic agent being tested.[1] It has also been shown to have antioxidant properties, which could mask the effects of agents that induce oxidative stress.[][16]
Troubleshooting Steps:
-
Vehicle Control: Ensure you have a vehicle control group treated with the same concentration of DMSO (or other solvent used to dissolve this compound) as your experimental groups.
-
This compound-only Control: Include a control group treated only with this compound to assess its intrinsic effect on cell viability.
-
Time-course Experiment: Vary the incubation time of this compound with the cells to determine if the interference is time-dependent.
Experimental Protocols
Protocol 1: Validating an ELISA for Interference by this compound
Objective: To determine if this compound interferes with the quantification of a target analyte in an ELISA.
Materials:
-
ELISA kit for the analyte of interest.
-
This compound stock solution (e.g., 10 mM in DMSO).[1]
-
Samples containing the analyte.
-
Samples spiked with a known concentration of the analyte.
Methodology:
-
Prepare a Dilution Series of this compound: Dilute the this compound stock solution to create a range of concentrations that will be tested in the assay.
-
Spike Samples: To a set of analyte-containing samples, add the different concentrations of this compound. Include a control with no this compound.
-
Run the ELISA: Perform the ELISA according to the manufacturer's instructions with the spiked samples.
-
Analyze the Data: Compare the measured analyte concentrations in the presence and absence of this compound. A concentration-dependent decrease in the measured analyte level indicates interference.
Visualizations
Diagram 1: Potential Mechanism of this compound Interference in an AP-based ELISA
Caption: this compound may chelate metal cofactors essential for alkaline phosphatase activity.
Diagram 2: Troubleshooting Workflow for Suspected Assay Interference
Caption: A logical workflow for identifying and mitigating assay interference.
References
- 1. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elgalabwater.com [elgalabwater.com]
- 8. scispace.com [scispace.com]
- 9. Mechanism of interference by chelating agents and sucrose in radioimmunoassay of angiotensin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. catalogue.univ-smb.fr [catalogue.univ-smb.fr]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in colorimetric and fluorometric sensing of neurotransmitters by organic scaffolds. | Semantic Scholar [semanticscholar.org]
- 16. medchemexpress.com [medchemexpress.com]
optimizing Emeramide dosage to minimize potential side effects in animal studies
Technical Support Center: Emeramide Dosage Optimization for Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing this compound (also known as NBMI) dosage in preclinical animal studies to minimize potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound in animals? A1: Extensive safety studies in at least four animal species have found no evidence of toxicity at levels used for treating metal toxicities.[1] In rats, the oral LD50 (the dose that is lethal to 50% of the animals) was determined to be greater than 5 g/kg body weight, indicating a very low level of acute toxicity.[2] Furthermore, a 28-day repeat-dose oral study in rats with doses up to 1.0 g/kg/day did not result in any deaths or significant signs of toxicity.[2]
Q2: Have any side effects been observed in animal studies? A2: At therapeutic doses, no significant drug-related adverse events have been reported.[3][4] In some studies where animals were given doses more than 100 times the recommended amount, a temporary and reversible reduction in zinc levels was observed.[3][4] In an acute oral toxicity study, some diarrhea was noted at the highest dose tested (5 g/kg), but no other signs of illness were observed.[2]
Q3: Does this compound deplete essential minerals at therapeutic doses? A3: No. Animal and human studies have found that this compound does not reduce normal levels of essential minerals when used at appropriate therapeutic doses.[1][3][4] Depletion of essential metals has not been observed in animals taking the lower amounts needed to effectively treat heavy metal toxicity.[3][4]
Q4: What is the primary mechanism of action for this compound? A4: this compound is a lipid-soluble heavy metal chelator.[5] Its structure allows it to bind tightly to heavy metals like mercury, forming an inert complex that is then eliminated from the body.[1] Because it is fat-soluble, it can cross the cell membrane and the blood-brain barrier to chelate intracellular heavy metals.[4][5]
Q5: What are common vehicles for administering this compound in animal studies? A5: The choice of vehicle depends on the route of administration. For oral gavage, this compound has been suspended in corn oil.[2] For subcutaneous injections, it has been dissolved in DMSO and mixed with a phosphate-buffered saline (PBS) solution (e.g., 25% DMSO:75% PBS).[2]
Troubleshooting Guide: Side Effect Management
This section addresses specific issues that may be encountered during experiments and provides potential solutions.
Issue 1: Animal exhibits diarrhea or gastrointestinal upset.
-
Potential Cause: This has been observed in rats at extremely high acute oral doses (5 g/kg).[2] It may be related to the high concentration of the compound in the GI tract.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check your calculations to ensure the correct dose is being administered. The LD50 is reported to be in excess of 5 g/kg, so toxicity is unlikely at therapeutic doses.[2]
-
Fractionate Dosing: If the protocol allows, consider splitting the daily dose into two smaller administrations to reduce the concentration in the gut at any one time.
-
Vehicle Control: Ensure that the vehicle itself (e.g., corn oil) is not causing the GI upset by observing the vehicle-only control group.
-
Issue 2: Reduced food intake or weight loss in animals.
-
Potential Cause: While not a commonly reported side effect of this compound itself, reduced appetite can be a general response to experimental procedures or high concentrations of a test substance.[2]
-
Troubleshooting Steps:
-
Monitor Closely: Compare the food intake and body weights of the treated group against the vehicle control group. A 28-day study with doses up to 1.0 g/kg did not report abnormal weight loss.[2]
-
Evaluate Palatability: If administering this compound in the diet, the taste of the compound may reduce food intake. Oral gavage is a common method to ensure accurate dosing and bypass palatability issues.[6]
-
Assess Animal Welfare: Ensure that handling and administration techniques are refined to minimize stress, which can impact appetite and weight.
-
Issue 3: Potential for allergic reaction (e.g., skin irritation).
-
Potential Cause: While formal studies do not report this, anecdotal reports in humans have suggested possible reactions to impurities from solvents used in manufacturing.[3]
-
Troubleshooting Steps:
-
Source Purity: Ensure the this compound used is of high purity and from a reputable source.
-
Dose Titration: As a precautionary measure, especially when starting a new study, begin with a very low dose (e.g., 3-5 mg/day) for a few days to observe for any reactions before escalating to the target therapeutic dose.[3]
-
Vehicle Check: For transdermal or subcutaneous routes, check for irritation at the application/injection site in the vehicle control group to rule out a reaction to the vehicle itself.
-
Data Presentation: Summary of Toxicity Studies
The following tables summarize quantitative data from key animal toxicity studies to aid in dose selection.
Table 1: Summary of Oral Toxicity Studies in Rats
| Study Type | Species | Dose Levels | Administration | Key Findings | Reference |
|---|---|---|---|---|---|
| LD50 Determination | Wistar Rats | Up to 5 g/kg | Oral Gavage in Corn Oil (single dose, fractionated) | No deaths or signs of illness other than some diarrhea. LD50 > 5 g/kg. | [2] |
| 28-Day Repeat Dose | Wistar Rats | 0, 0.1, 0.5, 1.0 g/kg/day | Oral Gavage in Corn Oil | No deaths or abnormal clinical signs, weight loss, or ataxia attributed to NBMI. |[2] |
Table 2: Summary of Subcutaneous Toxicity Studies in Rats
| Study Type | Species | Total Dose Administered | Administration | Key Findings | Reference |
|---|
| 10-Day Toxicity | Sprague Dawley Rats | Up to 767 mg/kg (cumulative over 4 injections) | Subcutaneous Injection in 25% DMSO:75% PBS | No discernible toxic effects on the rats were observed. |[2] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity (LD50 Estimation) Study in Rats
-
Objective: To determine the acute oral toxicity and estimate the LD50 of this compound.
-
Animals: Female Wistar albino rats (200-210 g weight).
-
Housing: Acclimatize animals for at least 5 days before the study, with standard chow and water available ad libitum.
-
Methodology:
-
Vehicle Preparation: Prepare a suspension of this compound in corn oil. Ensure the suspension is homogenous before each administration.[2]
-
Dosing: Administer the this compound suspension via oral gavage. Due to the high dose required (up to 5 g/kg), the total daily dose may need to be split into multiple administrations (e.g., 3 times daily) to stay within acceptable gavage volumes.[2]
-
Dose Escalation: Employ an up-and-down procedure, starting with a single animal and escalating or de-escalating the dose for subsequent animals based on the outcome.
-
Observations: Monitor animals daily for 14 days post-administration for mortality, morbidity, changes in behavior (e.g., ataxia), general appearance, and body weight changes.[2]
-
-
Endpoint: The study aims to identify the dose causing no adverse effects and the dose causing mortality to establish the LD50 value.
Protocol 2: 28-Day Repeat-Dose Oral Toxicity Study in Rats
-
Objective: To assess the potential toxicity of this compound following repeated daily administration over 28 days.
-
Animals: Male and female Wistar rats (10 per sex per group).
-
Housing: As described in Protocol 1.
-
Methodology:
-
Dose Groups: Assign animals to at least four groups: a vehicle control (corn oil) and three dose levels (e.g., 0.1, 0.5, and 1.0 g/kg/day).[2]
-
Administration: Administer the designated dose of this compound (suspended in corn oil) or vehicle alone via oral gavage once daily for 28 consecutive days.
-
Clinical Observations: Record clinical signs, body weight, and food/water consumption daily.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve all major organs for microscopic and histological evaluation.[2]
-
-
Endpoint: To identify the No-Observed-Adverse-Effect-Level (NOAEL) and characterize any potential target organ toxicity.
Visualizations: Workflows and Logic Diagrams
Caption: Workflow for optimizing this compound dosage in preclinical studies.
Caption: Troubleshooting flowchart for an unexpected adverse event.
References
- 1. emeramed.com [emeramed.com]
- 2. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-nbmi.com [this compound-nbmi.com]
- 4. emeramed.com [emeramed.com]
- 5. What Is this compound? | OCTAGONCHEM [octagonchem.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the synthesis and purification of Emeramide for research purposes
Welcome to the technical support center for the synthesis and purification of Emeramide (NBMI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis route for this compound?
A1: this compound is typically synthesized via a one-step process involving the reaction of isophthaloyl chloride with 2-aminoethylthiol hydrochloride in the presence of a base, such as triethylamine. The reaction is usually carried out in a chlorinated solvent like chloroform at a low temperature to control reactivity and minimize side reactions.
Q2: My this compound synthesis resulted in a low yield. What are the potential causes and solutions?
A2: Low yields in this compound synthesis can stem from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and their remedies. Common causes include incomplete reaction, side reactions, and loss of product during workup and purification.
Q3: The final product has a noticeable odor. Is this normal?
A3: Yes, this compound is a thiol-containing compound and is known to have a characteristic unpleasant odor. This is due to the presence of the sulfhydryl (-SH) groups.
Q4: What is the most common impurity in synthesized this compound?
A4: The most prevalent impurity is the disulfide-linked dimer of this compound, formed by the oxidation of the thiol groups. Proper handling and storage under an inert atmosphere can help minimize its formation.
Q5: How can I assess the purity of my synthesized this compound?
A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can separate this compound from its impurities and provide quantitative data on its purity.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is stirred for the recommended duration at the specified low temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Moisture in reagents or solvent: Isophthaloyl chloride is highly sensitive to moisture and can hydrolyze, reducing the amount available for the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle isophthaloyl chloride in a dry environment (e.g., glove box or under an inert atmosphere). | |
| Side reactions: Higher reaction temperatures can lead to the formation of unwanted byproducts. | Maintain a low reaction temperature (e.g., using an ice bath) throughout the addition of isophthaloyl chloride. | |
| Loss during workup: Product may be lost during filtration or washing steps. | Ensure complete precipitation of the product. Use minimal amounts of cold washing solvents to avoid redissolving the product. | |
| Product is off-white or colored | Presence of impurities: Colored impurities may be present from starting materials or formed during the reaction. | Purify the starting materials if their purity is questionable. The color can often be removed during the recrystallization step. If the color persists, consider a charcoal treatment during recrystallization. |
| Difficult filtration of the precipitate | Fine particle size of the precipitate: Rapid precipitation can lead to very fine particles that clog the filter paper. | Allow the precipitate to digest (stand in the mother liquor) for a period before filtration to allow for particle size growth. Ensure the precipitation is done slowly with good stirring. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low recovery after recrystallization | Using too much solvent: The product is soluble in the recrystallization solvent, and excess solvent will keep more of it in solution. | Use the minimum amount of hot solvent necessary to dissolve the crude product completely. |
| Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. | |
| Washing with warm solvent: The product has some solubility in the washing solvent, which is increased at higher temperatures. | Always use ice-cold solvent to wash the crystals on the filter. | |
| Purity does not improve significantly after recrystallization | Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the product and the impurities (i.e., both are either too soluble or too insoluble). | Ethanol is a commonly used and effective solvent for this compound recrystallization. If impurities co-crystallize, consider trying a different solvent system. |
| High concentration of impurities: If the crude product is very impure, a single recrystallization may not be sufficient. | Perform a second recrystallization. For highly impure samples, a pre-purification step like column chromatography might be necessary. | |
| Oily product obtained instead of crystals | Presence of low-melting impurities or residual solvent. | Ensure the crude product is thoroughly dry before recrystallization. If an oil forms upon cooling, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of pure this compound. |
Experimental Protocols
Detailed Synthesis of this compound
This protocol is adapted from a published method and is intended for research purposes.[1]
Materials:
-
2-aminoethylthiol hydrochloride
-
Isophthaloyl chloride
-
Triethylamine
-
Chloroform (anhydrous)
-
0.1 M Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethylthiol hydrochloride (3.0 g) in chloroform (25 mL) and triethylamine (3.7 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
In a separate flask, dissolve isophthaloyl chloride (2.68 g) in chloroform (25 mL).
-
Slowly add the isophthaloyl chloride solution to the stirred mixture of 2-aminoethylthiol hydrochloride and triethylamine in the ice bath over a period of about 30 minutes.
-
Continue stirring the reaction mixture in the ice bath for 2 hours.
-
Induce precipitation of this compound by slowly adding approximately 100 mL of 0.1 M HCl to the stirring mixture.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate twice with a 50/50 mixture of water and chloroform.
-
Wash the precipitate twice with 0.1 M HCl.
-
Wash the precipitate three times with distilled water.
-
Dry the white powder under vacuum to yield the crude this compound. The expected yield is over 80%.
Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
Procedure:
-
Transfer the crude this compound powder to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid completely. The solution should be near boiling.
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
As the solution cools, pure this compound crystals will begin to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum. The expected purity is greater than 98%.
Quantitative Data Summary
| Parameter | Value | Reference |
| Synthesis Yield | > 80% | [1] |
| Purity after Recrystallization | > 98% | [1] |
| Major Impurity | Disulfide-linked dimer | [1] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Emeramide Technical Support Center: Overcoming Limitations in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Emeramide (also known as NBMI or N,N'-bis(2-mercaptoethyl)isophthalamide) in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's mechanism of action to help you navigate potential challenges and optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lipophilic thiol-based compound that acts as a potent heavy metal chelator and antioxidant.[1][2] Its primary mechanism involves binding to heavy metals such as mercury, lead, and cadmium through its thiol groups, forming a stable, inert complex that can be excreted from cells.[2] This chelation process neutralizes the toxic effects of these metals, including the generation of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1] Due to its lipophilic nature, this compound can readily cross cell membranes and the blood-brain barrier.[3]
Q2: In which cell lines has this compound been tested, and what were the observed effects?
A2: this compound has been evaluated in several cell lines, primarily demonstrating protective effects against heavy metal-induced toxicity. At high concentrations, however, it can exhibit cytotoxicity.
-
U-87 MG (Human Glioblastoma): this compound shows cytotoxicity at concentrations between 100-200µM.[4] However, at concentrations as low as 10µM, it protects against lead-induced cell death and neuroinflammation.[4]
-
SH-SY5Y (Human Neuroblastoma): this compound has been shown to protect these cells from iron-induced cytotoxicity.[2]
-
Bovine Pulmonary Artery Endothelial Cells (BPAECs): At 50µM, this compound protects against bleomycin-induced cytotoxicity and reduces ROS generation.[1]
-
Mouse Aortic Endothelial Cells: A concentration of 50µM was found to prevent methylmercury-induced cell death.[5]
Q3: Is this compound stable in cell culture medium?
A3: No, this compound is known to be unstable in aqueous solutions.[1] It is crucial to prepare fresh stock solutions and working dilutions for each experiment to ensure consistent and reproducible results.
Q4: Can this compound interfere with common cell-based assays?
A4: Yes, as a thiol-containing antioxidant, this compound has the potential to interfere with certain cell-based assays.
-
MTT/XTT Assays: Assays that rely on cellular redox activity can be affected. Antioxidants can directly reduce the tetrazolium salts, leading to a false-positive signal for cell viability. It is crucial to include proper controls, such as a cell-free assay with this compound and the assay reagents, to assess for any direct chemical reduction.
-
Luciferase Assays: Thiol-containing compounds can interfere with luciferase enzyme activity. It is recommended to perform a control experiment with purified luciferase to determine if this compound directly inhibits the enzyme.
-
Fluorescent Protein Assays: While less common, some compounds can quench the fluorescence of proteins like GFP or RFP. Visual inspection of cells under a microscope before and after treatment can help identify any potential quenching effects.
Q5: What are the known off-target effects of this compound on cellular signaling pathways?
A5: Currently, there is limited specific information available on the off-target effects of this compound on signaling pathways such as NF-κB or MAPK. Its primary described function is the chelation of heavy metals and the mitigation of oxidative stress. Any observed changes in these pathways in the context of heavy metal toxicity are likely a consequence of the reduction in the metal-induced stress. It is important not to confuse this compound with "ceramide," a bioactive lipid involved in various signaling pathways; the similar names are coincidental.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Precipitation of this compound in the culture medium.3. Inconsistent incubation times. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.2. Prepare fresh this compound solutions for each experiment. Consider using a pre-warmed medium and sonicating the stock solution briefly. Ensure the final DMSO concentration is below 0.5%.3. Standardize all incubation and treatment times across all plates. |
| Unexpectedly high cell viability at high this compound concentrations in MTT/XTT assays. | 1. Direct reduction of the tetrazolium salt by this compound (assay interference). | 1. Run a cell-free control with this compound and the MTT/XTT reagent to quantify the level of direct reduction.2. Consider using an alternative viability assay that is less susceptible to interference from reducing agents, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP) or a dye-exclusion method like Trypan Blue. |
| Lower than expected protective effect against heavy metal toxicity. | 1. Degradation of this compound in the culture medium.2. Suboptimal concentration of this compound.3. Incorrect timing of treatment. | 1. Prepare fresh this compound solutions immediately before use.2. Perform a dose-response experiment to determine the optimal protective concentration for your specific cell line and toxicant.3. Optimize the pre-treatment time with this compound before adding the heavy metal stressor. A 24-hour pre-incubation has been shown to be effective in some studies.[4] |
| Observed cytotoxicity at concentrations reported to be safe in other cell lines. | 1. Cell line-specific sensitivity.2. Incorrect solvent concentration. | 1. Different cell lines have varying sensitivities to chemical compounds. Always perform a dose-response curve to determine the non-toxic concentration range for your specific cell line.2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments and is at a non-toxic level (typically <0.5%). |
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound's effects in different cell lines. It is important to note that comprehensive IC50 data across a wide range of cell lines is not currently available in the public domain.
| Cell Line | Species | Tissue of Origin | Effect | Concentration | Reference |
| U-87 MG | Human | Glioblastoma | Cytotoxicity | 100-200 µM | [4] |
| U-87 MG | Human | Glioblastoma | Protection against lead toxicity | 10 µM | [4] |
| SH-SY5Y | Human | Neuroblastoma | Protection against iron toxicity | Not specified | [2] |
| BPAECs | Bovine | Pulmonary Artery Endothelium | Protection against bleomycin toxicity | 50 µM | [1] |
| Mouse Aortic Endothelial Cells | Mouse | Aortic Endothelium | Protection against methylmercury toxicity | 50 µM | [5] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on an adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (NBMI)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 1, 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration is consistent and non-toxic (<0.5%).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and no cells as a blank control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessing Assay Interference of this compound
This protocol is essential to determine if this compound directly interferes with your chosen cell viability assay.
Materials:
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plate
-
Your chosen cell viability assay reagents (e.g., MTT, XTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Plate Setup:
-
In a 96-well plate, add 100 µL of complete cell culture medium to several wells.
-
-
This compound Addition:
-
Prepare serial dilutions of this compound in the medium as you would for your experiment.
-
Add the this compound dilutions to the wells. Include a vehicle control (medium with DMSO).
-
-
Assay Reagent Addition:
-
Add the cell viability assay reagent to each well according to the manufacturer's instructions.
-
-
Incubation and Measurement:
-
Incubate the plate for the recommended time for the assay.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Analysis:
-
Compare the signal from the wells containing this compound to the vehicle control. A significant increase or decrease in the signal in the absence of cells indicates assay interference.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: this compound's indirect effect on signaling pathways.
References
- 1. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Lipid-Soluble Thiol-Redox Antioxidant and Heavy Metal Chelator, N,N′-bis(2-Mercaptoethyl)Isophthalamide (NBMI) and Phospholipase D-Specific Inhibitor, 5-Fluoro-2-Indolyl Des-Chlorohalopemide (FIPI) Attenuate Mercury-Induced Lipid Signaling Leading to Protection Against Cytotoxicity in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N'bis-(2-mercaptoethyl) isophthalamide (NBMI) exerts neuroprotection against lead-induced toxicity in U-87 MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of transcriptomics in understanding mechanisms of drug-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Emeramide Chelation Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Emeramide (also known as NBMI or N,N'-Bis(2-mercaptoethyl)isophthalamide) chelation experiments. Inconsistent results can arise from various factors in the experimental workflow, from sample preparation to data analysis. This guide aims to provide solutions to help you achieve reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lipophilic, thiol-based chelating agent and antioxidant. Its primary mechanism involves binding to heavy metals, such as mercury, lead, and cadmium, through its two thiol groups to form a stable, inert complex that can be excreted from the body.[1][2] Due to its fat-soluble nature, this compound can cross cell membranes and the blood-brain barrier, allowing it to access intracellular metal deposits.[3][4]
Q2: My in vitro chelation results are not consistent. What are the most common causes?
A2: Inconsistent results in in vitro chelation experiments with this compound can stem from several factors:
-
pH of the solution: The effectiveness of chelation is highly dependent on the pH of the medium.
-
Molar ratio of this compound to metal: An inappropriate ratio can lead to incomplete chelation.
-
Incubation time and temperature: These parameters affect the kinetics of the chelation reaction.
-
Solvent and solution stability: this compound has limited stability in aqueous solutions.
-
Presence of competing ions: Other ions in the solution can interfere with the binding of this compound to the target metal.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][4]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[2]
-
Storage: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to 3 months or at -20°C for up to 2 weeks.[2] Avoid repeated freeze-thaw cycles.
Q4: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What could be the reason?
A4: While this compound itself has low toxicity, unexpected cytotoxicity in cell culture can be due to:
-
High DMSO concentration: The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
-
Impure this compound: Ensure you are using a high-purity grade of this compound.
-
Cell line sensitivity: Different cell lines may have varying sensitivities to this compound or the metal-Emeramide complex.
Q5: How does this compound exert its antioxidant effects?
A5: this compound has been shown to have antioxidant properties, which are believed to be mediated through the activation of the Nrf2/Keap1 signaling pathway.[5][6] By activating Nrf2, this compound can upregulate the expression of various antioxidant and detoxification enzymes, helping to mitigate oxidative stress induced by heavy metals.[5][6]
Troubleshooting Guides
Inconsistent Chelation Efficiency
If you are observing variable chelation efficiency in your experiments, refer to the following table for potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Recommendations & Key Considerations |
| Suboptimal pH | Verify and adjust the pH of your experimental solution. The optimal pH for chelation can vary depending on the target metal. | For mercury chelation, a physiological pH of around 7.4 is generally effective. However, it's recommended to perform a pH optimization experiment (e.g., testing a range from pH 6.0 to 8.0) for your specific metal of interest. |
| Incorrect Molar Ratio | Optimize the molar ratio of this compound to the heavy metal. A significant excess of this compound is often required for effective chelation. | Start with a molar ratio of at least 10:1 (this compound:metal) and perform a dose-response experiment to determine the optimal ratio for your system. In some in vivo studies, much higher ratios have been used.[7] |
| Insufficient Incubation Time/Temperature | Increase the incubation time and/or temperature. Chelation is a time- and temperature-dependent process. | An incubation time of at least 1-2 hours at 37°C is a good starting point. Test longer incubation times (e.g., 4, 8, and 24 hours) to ensure the reaction has reached completion. |
| This compound Degradation | Prepare fresh this compound working solutions for each experiment from a frozen stock. Avoid using aqueous solutions that have been stored for an extended period. | The stability of this compound in aqueous solutions like PBS is limited. It is recommended to use freshly prepared dilutions for each experiment. |
| Interference from Competing Ions | If your experimental medium contains a high concentration of other cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺), consider using a simpler buffer system for initial experiments to minimize interference. | Thiol-based chelators can bind to other metals, though this compound shows a high affinity for heavy metals like mercury.[8] |
Issues with Analytical Quantification
Accurate quantification of heavy metals after chelation is critical. The following table addresses common analytical problems.
| Potential Cause | Troubleshooting Steps | Recommendations & Key Considerations |
| Interference with Colorimetric Assays | The thiol groups in this compound can interfere with certain colorimetric assays for metal quantification. | If you suspect interference, consider using a different analytical method, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which is less prone to this type of interference. Alternatively, you can try using masking agents to block the interference from this compound, though this requires careful validation.[9][10] |
| Matrix Effects in ICP-MS | The presence of this compound, DMSO, or other components of your experimental solution can cause matrix effects in ICP-MS, leading to signal suppression or enhancement. | Prepare your calibration standards in the same matrix as your samples (including this compound and DMSO at the same final concentrations) to compensate for matrix effects. An internal standard should also be used to correct for instrument drift and matrix-induced signal fluctuations.[11][12][13] |
| Incomplete Digestion for ICP-MS | The stable this compound-metal complex may not be fully digested by standard acid digestion protocols, leading to underestimation of the total metal concentration. | Use a robust digestion method, such as microwave-assisted digestion with a mixture of strong acids (e.g., nitric acid and hydrochloric acid), to ensure complete breakdown of the complex before ICP-MS analysis.[14] |
| Contamination | Heavy metal contamination can be introduced from various sources, including glassware, pipette tips, and reagents. | Use metal-free labware and high-purity reagents. It is crucial to include a "no metal" control in your experiments to assess for any background contamination. |
Experimental Protocols
General In Vitro Chelation Assay
This protocol provides a basic framework for assessing the chelation of a heavy metal by this compound in a cell-free system.
-
Prepare a stock solution of the heavy metal (e.g., HgCl₂, Pb(NO₃)₂, CdCl₂) in a suitable solvent (e.g., ultrapure water).
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
In a microcentrifuge tube, add the heavy metal solution to a buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration.
-
Add the this compound stock solution to the metal-containing buffer to achieve the desired molar ratio (e.g., 10:1 this compound:metal). Ensure the final DMSO concentration is consistent across all samples and controls.
-
Include appropriate controls:
-
Metal-only (no this compound)
-
This compound-only (no metal)
-
Blank (buffer and DMSO only)
-
-
Incubate the samples at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).
-
After incubation, quantify the remaining free metal or the total metal concentration using a suitable analytical method (e.g., ICP-MS). For quantifying free metal, a separation step (e.g., ultrafiltration) may be necessary to separate the this compound-metal complex from the free metal ions.
Cell Viability Assay (MTT Assay) for Heavy Metal Toxicity
This protocol can be used to assess the protective effect of this compound against heavy metal-induced cytotoxicity.
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare solutions of the heavy metal and this compound in cell culture medium.
-
Treat the cells with:
-
Vehicle control (medium with DMSO)
-
Heavy metal only
-
This compound only
-
Heavy metal and this compound (co-treatment or pre-treatment)
-
-
Incubate the cells for a specific period (e.g., 24 or 48 hours).
-
Perform the MTT assay:
-
Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualizations
Logical Workflow for Troubleshooting Inconsistent Chelation Results
Caption: A flowchart for systematically troubleshooting inconsistent results in this compound chelation experiments.
Experimental Workflow for In Vitro Chelation Assay
References
- 1. Exploring Heavy Metal Chelation: this compound vs. DMPS and DMSA – Autonomic Coaching [autonomiccoaching.com]
- 2. medkoo.com [medkoo.com]
- 3. sott.net [sott.net]
- 4. NBMI Treatment in Patients With Mercury Toxicity [ctv.veeva.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Preparing Sample Submissions | OHSU [ohsu.edu]
- 13. ICP-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
managing potential off-target effects of Emeramide in preclinical models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential off-target effects of Emeramide (NBMI, Irminix) in preclinical models. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide: Unexpected Observations in Preclinical Models
This guide addresses potential, though infrequently reported, issues that may arise during in vivo and in vitro experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Morbidity/Mortality | High doses exceeding recommended preclinical limits. Contaminated or counterfeit this compound. Underlying health conditions in the animal model. Improper vehicle or administration route. | 1. Verify Dose: Confirm that the administered dose is within the reported safe range for the animal model (studies have shown safety in rats at doses up to 1.0 g/kg/day for 28 days)[1]. An LD-50 in rats was not established even at 5 g/kg[1]. 2. Confirm Compound Identity and Purity: Use a reputable source for this compound and obtain a certificate of analysis. Counterfeit this compound has been reported and may be unsafe[2][3]. 3. Evaluate Animal Health: Ensure animals are healthy before dosing. Pre-existing conditions could be exacerbated by any experimental procedure. 4. Review Protocol: Check the vehicle used for dissolution and the administration route. This compound is lipophilic and insoluble in water[4][5]. |
| Signs of Irritation at Injection Site | Vehicle used for solubilization. High concentration of the compound. | 1. Assess Vehicle: The vehicle itself may be causing irritation. Consider alternative biocompatible lipid-based vehicles. 2. Adjust Concentration: If possible, lower the concentration and increase the volume, or administer at multiple sites. |
| Gastrointestinal Distress (e.g., Diarrhea) | High oral doses. | Mild diarrhea was noted in rats only at extremely high oral doses (approaching 5 g/kg) during LD-50 testing[1]. This is not expected at therapeutic doses. If observed, reduce the dose. |
| No Apparent Efficacy in a Heavy Metal Toxicity Model | Inappropriate dose or timing of administration. Incorrect model of toxicity. Issues with the this compound-metal complex formation. | 1. Review Dosing Regimen: Ensure the dose and timing of this compound administration are appropriate for the specific heavy metal and the acute or chronic nature of the toxicity model. 2. Confirm Metal Toxicity: Verify that the heavy metal administration successfully induced toxicity in the control group. 3. Assess this compound's Mechanism: this compound works by chelating and neutralizing heavy metals[6]. Ensure the experimental design allows for this interaction to occur. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in preclinical models?
A1: Extensive safety studies in multiple animal species have found no significant evidence of toxicity or off-target effects at therapeutic levels.[7] In a 28-day study, rats receiving daily oral doses of up to 1.0 g/kg body weight showed no signs of toxicity.[1] The oral LD-50 in rats was found to be in excess of 5 g/kg body weight.[1] Human clinical trials have also reported no major adverse effects.[4][7][]
Q2: How does this compound work, and does its mechanism suggest potential off-target effects?
A2: this compound is a lipophilic, thiol-containing molecule that acts as a heavy metal chelator and an antioxidant.[][9] Its primary mechanism is to bind to heavy metals like mercury, lead, and cadmium, forming an inert complex that can be excreted from the body.[6][10] This stable complex prevents the metal from causing oxidative stress and cellular damage.[6] Additionally, this compound has antioxidant properties, likely due to its thiol groups, which can scavenge free radicals.[2] While some chelators can deplete essential minerals, this compound has not been shown to do so.
Q3: Can this compound cause irritation or sensitization?
A3: According to a Safety Data Sheet (SDS), this compound is classified as a potential skin and eye irritant and may cause respiratory irritation.[11] Therefore, appropriate personal protective equipment should be used when handling the compound in its pure form. In preclinical studies, there are no significant reports of irritation following administration, suggesting that it is well-tolerated when properly formulated.
Q4: Are there any concerns about genotoxicity or carcinogenicity?
A4: The available literature from extensive preclinical safety studies does not indicate any concerns regarding genotoxicity or carcinogenicity.[7]
Q5: What should I do if I observe unexpected adverse events in my animal model?
A5: If you observe unexpected adverse events, it is crucial to conduct a systematic investigation. First, verify the dose, route of administration, and the purity of the this compound used. Consider the possibility of counterfeit compounds, which have been reported.[3] Evaluate the health of the animal colony for any underlying conditions. If the issue persists, a full histopathological examination of affected organs may be necessary to determine the cause.
Experimental Protocols
General Protocol for Assessing Acute Oral Toxicity
This is a generalized protocol based on findings from preclinical studies[1].
-
Animal Model: Wistar albino rats (or other appropriate rodent model).
-
Groups:
-
Control group (vehicle only, e.g., corn oil).
-
Treatment groups with escalating doses of this compound (e.g., 0.1, 0.5, 1.0 g/kg body weight). A minimum of 5 male and 5 female animals per group is recommended.
-
-
Preparation of Dosing Solution: Suspend this compound in a suitable vehicle like corn oil. This compound is not soluble in water.[4][5]
-
Administration: Administer a single dose via oral gavage.
-
Observation:
-
Monitor animals continuously for the first few hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, changes in body weight, and any instances of morbidity or mortality.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. For treatment groups showing signs of toxicity, conduct a full histopathological examination of major organs.
In Vitro Cytotoxicity Assay
This protocol is adapted from a study on this compound's protective effects against lead-induced neuroinflammation.[]
-
Cell Line: U-87 MG human glioblastoma cells (or other relevant cell line).
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 10-100 µM) for 24 hours.
-
After pretreatment, expose the cells to a known toxicant (e.g., 250 µM lead acetate) for 48 hours.
-
Include control groups (untreated, this compound only, toxicant only).
-
-
Assessment of Cytotoxicity:
-
Use a standard cell viability assay, such as the MTT or LDH assay, to quantify cell death.
-
-
Data Analysis: Compare the viability of cells pre-treated with this compound to the toxicant-only control to determine if this compound has a protective or cytotoxic effect.
Visualizations
Caption: Troubleshooting workflow for unexpected adverse events.
Caption: this compound's mechanism of metal detoxification.
References
- 1. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emeramed.com [emeramed.com]
- 3. emeramed.com [emeramed.com]
- 4. NBMI Treatment in Patients With Mercury Toxicity | MedPath [trial.medpath.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Exploring Heavy Metal Chelation: this compound vs. DMPS and DMSA – Autonomic Coaching [autonomiccoaching.com]
- 7. emeramed.com [emeramed.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. emeramed.com [emeramed.com]
- 11. medkoo.com [medkoo.com]
how to prevent precipitation of Emeramide in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Emeramide in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a lipophilic compound that is sparingly soluble in aqueous buffers but readily soluble in organic solvents.[1][2][3] It is supplied as a white to off-white crystalline solid.[3][] Its solubility is approximately 30 mg/mL in dimethyl sulfoxide (DMSO) and dimethylformamide.[1] In aqueous solutions, its solubility is significantly lower. For instance, in a 1:1 solution of DMSO and phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 0.50 mg/mL.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, it is highly recommended to first dissolve this compound in an organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).[2] This stock solution can then be diluted to the final working concentration in the desired aqueous experimental buffer.
Q3: How should this compound and its solutions be stored?
Solid this compound should be stored at -20°C in a dry, dark place and is stable for at least four years under these conditions.[1] DMSO stock solutions should be aliquoted and stored at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[2] It is not recommended to store aqueous solutions of this compound for more than one day due to its instability and potential for precipitation.[1]
Q4: Can I prepare a stock solution of this compound directly in an aqueous buffer?
Directly dissolving this compound in aqueous buffers is not recommended due to its poor water solubility.[1][2] Attempting to do so will likely result in incomplete dissolution and precipitation. The preferred method is to first create a concentrated stock solution in an organic solvent like DMSO.
Troubleshooting Guide: Preventing this compound Precipitation
Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What went wrong?
This is a common issue due to the poor aqueous solubility of this compound. Here are several factors to consider and troubleshoot:
-
Final DMSO Concentration: The final concentration of DMSO in your aqueous buffer might be too low to maintain this compound's solubility. A higher final percentage of DMSO may be required. However, be mindful of the DMSO tolerance of your experimental system (e.g., cell culture), which is typically less than 0.1-0.5%.[2]
-
Rate of Addition: Adding the this compound-DMSO stock solution to the aqueous buffer too quickly can cause localized high concentrations, leading to precipitation. Try adding the stock solution dropwise while gently vortexing or stirring the buffer.
-
Temperature: The temperature of the buffer can affect solubility. In some cases, gentle warming (e.g., to 37-40°C) may help, but this should be tested cautiously as it could also affect the stability of this compound or other components in your buffer.[5]
-
Buffer Composition and pH: The pH and composition of your buffer can influence the solubility of this compound. While its solubility is generally poor across different pH levels in aqueous solutions, extreme pH values could potentially alter its stability.[3]
Q2: How can I increase the solubility of this compound in my final working solution?
If you are observing precipitation even after optimizing the dilution procedure, consider the following strategies:
-
Use of Co-solvents and Surfactants: For more challenging formulations, a multi-component solvent system can be employed. A common formulation for in vivo studies, which can be adapted for in vitro use with appropriate controls, includes a combination of DMSO, PEG300, Tween-80, and saline.[5][6]
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication can help to disperse the compound and break up any small aggregates that may have formed, aiding in dissolution.[5][6]
-
Use of Solubilizers: For applications requiring higher concentrations in aqueous media, such as intravenous formulations, the use of solubilizing agents like cyclodextrins may be necessary.[2]
Q3: My this compound solution was clear initially but precipitated over time. Why did this happen?
Aqueous solutions of this compound are not stable for long periods.[1] The compound can degrade or aggregate over time, leading to precipitation. It is strongly recommended to prepare fresh working solutions for each experiment and use them immediately.[5]
Quantitative Data Summary
| Solvent/Buffer System | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Dimethylformamide | ~30 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.50 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [5] |
| Water | < 0.1 mg/mL (insoluble) | [6] |
Experimental Protocol: Preparation of this compound Working Solution for In Vitro Experiments
This protocol describes the preparation of a 100 µM this compound working solution in a standard cell culture medium with a final DMSO concentration of 0.2%.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 50 mM this compound Stock Solution in DMSO:
-
Accurately weigh out a suitable amount of this compound powder (Molecular Weight: 284.4 g/mol ). For example, to prepare 1 mL of a 50 mM stock solution, weigh out 14.22 mg of this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. This is your 50 mM stock solution.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize pipetting errors and reduce the risk of precipitation upon final dilution, prepare an intermediate dilution. For example, dilute the 50 mM stock solution 1:10 in DMSO to obtain a 5 mM intermediate stock.
-
Pipette 10 µL of the 50 mM stock solution into 90 µL of sterile DMSO.
-
-
-
Prepare the Final Working Solution:
-
Calculate the volume of the intermediate stock needed for your final working solution. To prepare 1 mL of a 100 µM working solution from a 5 mM intermediate stock, you will need 20 µL.
-
(5 mM) * V1 = (0.1 mM) * (1000 µL) => V1 = 20 µL
-
-
Add 980 µL of pre-warmed sterile cell culture medium to a sterile tube.
-
While gently vortexing the medium, slowly add the 20 µL of the 5 mM this compound intermediate stock solution drop by drop.
-
Continue to vortex for another 10-15 seconds to ensure thorough mixing.
-
The final concentration of DMSO in this working solution is 2%. If a lower concentration is required, adjust the concentration of the intermediate stock accordingly. For a final DMSO concentration of 0.2%, you would add 2µL of the 5mM stock to 998µL of medium.
-
-
Use Immediately:
-
Use the freshly prepared working solution immediately for your experiment. Do not store the aqueous working solution.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors contributing to this compound precipitation.
References
Technical Support Center: Refining Emeramide Administration Protocols for Enhanced Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with Emeramide (also known as NBMI or BDTH2), a lipophilic thiol-based heavy metal chelator. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental administration, with a focus on enhancing its bioavailability.
Troubleshooting Guides
Researchers may encounter several challenges when working with this compound, particularly concerning its formulation and administration due to its poor aqueous solubility. The following table summarizes potential issues, their probable causes, and recommended solutions to optimize experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Variable Oral Bioavailability | - Poor dissolution in gastrointestinal (GI) fluids due to high lipophilicity. - Precipitation of the compound in the GI tract upon dilution of the formulation. - First-pass metabolism in the gut wall or liver. | - Formulation Optimization: Utilize lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubility and absorption.[1][2][3][4] - Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution. - Use of Solubilizing Excipients: Incorporate co-solvents (e.g., PEG 300), surfactants (e.g., Tween 80), and oils (e.g., corn oil) in the formulation.[5] - Inclusion of Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state in the GI tract. |
| Precipitation of this compound in Aqueous Buffers During In Vitro Assays | - this compound is sparingly soluble in aqueous solutions.[6] | - Use of Co-solvents: Prepare stock solutions in an organic solvent such as DMSO and then dilute with the aqueous buffer.[6] For a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.50 mg/ml.[6] - Heating and Sonication: These methods can aid in the dissolution of this compound in formulation vehicles.[5] |
| Inconsistent Results in Animal Studies | - Variability in animal fasting state affecting GI physiology. - Improper oral gavage technique leading to stress or injury.[7][8][9][10] - Instability of the formulation. | - Standardize Animal Handling: Ensure consistent fasting periods and housing conditions for all animals. - Refine Gavage Technique: Use appropriate gavage needle size and consider precoating with sucrose to reduce animal stress.[7][8] - Freshly Prepare Formulations: this compound solutions can be unstable, so it is recommended to prepare them fresh before each use.[5] |
| Difficulty in Quantifying this compound in Biological Samples | - Low plasma concentrations. - Matrix effects from biological components interfering with analysis. - Instability of the analyte during sample processing and storage. | - Use a Sensitive Analytical Method: LC-MS/MS is a highly sensitive and specific method for quantifying thiol-containing compounds in biological matrices.[11][12][13] - Optimize Sample Preparation: Employ protein precipitation or solid-phase extraction to remove interfering substances. - Validate the Analytical Method: Ensure the method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[14][15] |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is the recommended starting formulation for in vivo oral administration of this compound in animal models?
A1: A common and effective approach for lipophilic compounds like this compound is to use a vehicle containing a mixture of solvents and surfactants to enhance solubility. A recommended starting formulation is a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another option is a simpler formulation of 10% DMSO in 90% corn oil.[5] It is crucial to prepare these formulations fresh before each use as this compound can be unstable in solution.[5]
Q2: How can I prepare a stock solution of this compound for in vitro experiments?
A2: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 30 mg/mL.[6] To prepare a stock solution, dissolve the crystalline solid in the chosen solvent, purging with an inert gas. For aqueous buffers, first, dissolve this compound in DMSO and then dilute with the buffer of choice. Note that the aqueous solution is not recommended for storage for more than one day.[6]
Q3: Are there alternative routes of administration to enhance this compound's bioavailability?
A3: Yes, transdermal delivery is a potential alternative that can bypass first-pass metabolism, a common issue with oral administration.[16][17] The development of a suitable transdermal patch or topical formulation could significantly improve systemic exposure. In vitro permeation tests using Franz diffusion cells can be employed to evaluate the feasibility of this route.[16][18][19]
Bioavailability and Pharmacokinetics
Q4: What is the expected oral bioavailability of this compound?
A4: Preclinical studies in rats have shown the oral bioavailability of this compound to be approximately 13-15%. In these studies, plasma and organ levels of this compound peaked at roughly 2 hours post-ingestion.
Q5: What are the potential drug interactions with this compound?
A5: As a chelating agent, this compound has the potential to interact with multivalent cations. Co-administration with mineral supplements (e.g., iron, calcium, zinc, magnesium) or drugs containing these cations could lead to the formation of insoluble complexes, reducing the absorption of both this compound and the cation.[20][21] It is advisable to administer this compound at least 2 hours before or 6 hours after any cation-containing products.[20]
Experimental Protocols
1. In Vitro Dissolution Testing for Poorly Soluble Drugs (Adapted for this compound)
This protocol provides a general framework for assessing the dissolution of different this compound formulations.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Media: Start with physiologically relevant media such as pH 1.2, 4.5, and 6.8 buffers to simulate the GI tract. For poorly soluble drugs like this compound, the addition of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to achieve sink conditions.[22]
-
Procedure:
-
Prepare 900 mL of the selected dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Place a single dose of the this compound formulation into the dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).[22]
-
Filter the samples immediately.
-
Analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
2. In Vivo Pharmacokinetic Study in Rats (General Protocol)
This protocol outlines a typical pharmacokinetic study to determine the bioavailability of an this compound formulation.
-
Animals: Male Sprague-Dawley rats.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10-50 mg/kg).
-
-
Procedure:
-
Formulation: Prepare the IV formulation in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15) and the oral formulation as previously described.
-
Dosing: Administer the formulations to the respective groups.
-
Blood Sampling: Collect blood samples from the tail vein or via a cannula at multiple time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the this compound concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations to enhance bioavailability.
Caption: A logical troubleshooting guide for addressing poor oral bioavailability of this compound.
References
- 1. symmetric.events [symmetric.events]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsjournals.org [atsjournals.org]
- 10. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies | Semantic Scholar [semanticscholar.org]
- 11. Simultaneous assessment of endogenous thiol compounds by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Skin-on-a-Chip Technology for Testing Transdermal Drug Delivery—Starting Points and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro transdermal drug permeation tests: a regulatory scenario evaluation [scielo.org.co]
- 20. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 21. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of Emeramide versus DMPS for mercury detoxification
A Comparative Guide to Emeramide (NBMI) and DMPS for Mercury Detoxification
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of this compound (N,N'-bis(2-mercaptoethyl)isophthalamide or NBMI) and Dimercapto-propane sulfonate (DMPS) in the detoxification of mercury. This comparison is based on available experimental data, detailing the mechanisms of action, quantitative efficacy, and experimental protocols of each chelating agent.
Introduction
Mercury, a pervasive environmental toxin, poses significant health risks to humans. Chelation therapy is the primary method for treating mercury poisoning, and involves the administration of a chelating agent that binds to mercury, forming a complex that can be excreted from the body. This compound and DMPS are two such chelating agents with distinct chemical properties that influence their efficacy and clinical use. This compound is a newer, lipid-soluble compound designed to cross cellular membranes, while DMPS is a well-established, water-soluble chelator.[1][2][3]
Mechanism of Action
This compound (NBMI) is a lipophilic molecule, a characteristic that allows it to penetrate cell membranes, including the blood-brain barrier.[1][4] This is a significant advantage as a substantial portion of the body's mercury burden can be intracellular. Once inside the cell, this compound's two thiol groups can bind to mercury ions, forming a stable, irreversible complex that is then excreted from the body.[2][3][5] This intracellular action is hypothesized to reduce the redistribution of mercury to other tissues, a potential concern with some chelation therapies.[5]
DMPS , in contrast, is a hydrophilic chelating agent.[6] Its water-solubility limits its ability to cross lipid-rich cell membranes.[2] Consequently, DMPS primarily acts in the extracellular space, binding to mercury in the bloodstream and other extracellular fluids.[7][8] The DMPS-mercury complex is then excreted, predominantly through the urine.[8][9] While effective in removing mercury from the blood, its limited access to intracellular mercury depots may impact its overall detoxification efficacy.[10]
Quantitative Data on Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and DMPS in reducing mercury levels. It is important to note that the data for this compound is derived from a human clinical trial, whereas the detailed tissue-level data for DMPS comes from animal studies, making a direct comparison challenging.
Table 1: Efficacy of this compound in a Human Clinical Trial
| Parameter | Study Population | Dosage | Duration | Results | Reference |
| Urinary Mercury | 36 Ecuadorian gold miners with elevated urinary mercury | 100 mg/day or 300 mg/day | 14 days | Significant reduction in urinary mercury concentrations. A 30% reduction per mg of this compound per kg of body weight per day was observed.[5][11] | [5] |
| Plasma Mercury | 36 Ecuadorian gold miners with elevated urinary mercury | 100 mg/day or 300 mg/day | 14 days | Significant reduction in plasma mercury concentrations.[5] | [5] |
| Safety | 36 Ecuadorian gold miners | 100 mg/day or 300 mg/day | 14 days | No serious adverse events were reported.[3][12][13] | [3] |
Table 2: Efficacy of DMPS in Animal Studies
| Parameter | Animal Model | Dosage | Duration | Results | Reference |
| Kidney Mercury (Inorganic) | Rats exposed to methylmercury | 100 mg/kg (single IP injection) | 24 hours | 38% decline in inorganic mercury (Hg²⁺) levels.[7][14] | [7] |
| Kidney Mercury (Organic) | Rats exposed to methylmercury | 100 mg/kg (single IP injection) | 24 hours | 59% decline in methylmercury (CH₃Hg⁺) levels.[7][14] | [7] |
| Brain Mercury | Rats exposed to methylmercury | 100 mg/kg (single IP injection) | 24 hours | Slight increase in methylmercury levels.[7][14] | [7] |
| Urinary Mercury (Inorganic) | Rats exposed to methylmercury | 100 mg/kg (single IP injection) | 24 hours | 7.2-fold increase in excretion.[7][14] | [7] |
| Urinary Mercury (Organic) | Rats exposed to methylmercury | 100 mg/kg (single IP injection) | 24 hours | 28.3-fold increase in excretion.[7][14] | [7] |
Experimental Protocols
This compound (NBMI) Clinical Trial in Ecuadorian Gold Miners [5][15]
-
Study Design: A randomized, double-blind, placebo-controlled Phase IIb clinical trial.
-
Participants: 36 adult male gold miners with a history of mercury exposure and elevated urinary mercury levels.
-
Intervention: Participants were randomly assigned to one of three groups:
-
100 mg this compound per day
-
300 mg this compound per day
-
Placebo
-
-
Duration: 14 days of treatment.
-
Outcome Measures:
-
Primary: Change in urinary and plasma mercury concentrations from baseline to day 15 and day 45 (30 days post-treatment).
-
Secondary: Assessment of adverse events.
-
-
Analytical Methods: Mercury concentrations in urine and plasma were determined using validated analytical techniques (details not specified in the provided search results).
DMPS Animal Study Protocol [7][14]
-
Animal Model: Male Fischer-344 rats.
-
Exposure: Rats were exposed to methylmercury hydroxide in their drinking water for 9 weeks.
-
Intervention: A single intraperitoneal (IP) injection of DMPS at a dose of 100 mg/kg or 200 mg/kg, or saline as a control.
-
Sample Collection: Urine was collected for 24 hours post-injection. Kidney and brain tissues were collected at the end of the 24-hour period.
-
Analytical Methods: Inorganic and organic mercury species in urine and tissues were assayed by cold vapor atomic fluorescence spectroscopy (CVAFS).
-
Statistical Analysis: Student's t-test was used to determine the statistical significance of the differences between the DMPS-treated and control groups.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for this compound and DMPS.
Caption: Mechanism of this compound (NBMI) for mercury detoxification.
Caption: Mechanism of DMPS for mercury detoxification.
Conclusion
Both this compound and DMPS have demonstrated efficacy in promoting the excretion of mercury. This compound, as a lipophilic chelator, offers the potential advantage of accessing and removing intracellular mercury, including from within the brain, which is a significant site of mercury accumulation.[1][3] The human clinical trial data for this compound shows promising results in reducing mercury levels with a good safety profile.[3][5]
DMPS is a well-established chelator that is effective in removing mercury from the extracellular space, leading to increased urinary excretion.[8][9] However, its hydrophilic nature limits its ability to chelate intracellular mercury, and some studies suggest a potential for mercury redistribution to the kidneys.[6][16]
For drug development professionals, the development of lipophilic chelators like this compound represents a promising avenue for improving the treatment of heavy metal toxicity. Further head-to-head comparative studies in humans are warranted to definitively establish the relative efficacy and safety of this compound versus DMPS for mercury detoxification. Such studies should employ standardized protocols and quantitative outcome measures to provide a clear basis for clinical decision-making.
References
- 1. Recommendations for Provoked Challenge Urine Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Mercury elimination with oral DMPS, DMSA, vitamin C, and glutathione: an observational clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Heavy Metal Chelation: this compound vs. DMPS and DMSA – Autonomic Coaching [autonomiccoaching.com]
- 10. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 11. Reductions in plasma and urine mercury concentrations following N,N'bis-(2-mercaptoethyl) isophthalamide (NBMI) therapy: a post hoc analysis of data from a randomized human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mercury detox: NBMI as a safe and non-toxic heavy metal chelator - everywomanover29 blog [everywomanover29.com]
- 14. Effects of 2,3-dimercapto-1-propanesulfonic acid (DMPS) on tissue and urine mercury levels following prolonged methylmercury exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sott.net [sott.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
Emeramide vs. DMSA: A Comparative Analysis of Chelation Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two heavy metal chelating agents: Emeramide (also known as NBMI or N,N'-bis(2-mercaptoethyl)isophthalamide) and DMSA (meso-2,3-dimercaptosuccinic acid). The following sections will delve into their respective chelation mechanisms, present quantitative data from experimental studies, and outline the methodologies of key experiments.
Overview of Chelation Mechanisms
Chelation therapy is a primary medical intervention for heavy metal poisoning, involving the administration of a chelating agent that binds to toxic metal ions to form a stable, less toxic complex that can be excreted from the body.[1] The efficacy and safety of a chelator are determined by its chemical structure, binding affinity for specific metals, and pharmacokinetic properties.
DMSA (meso-2,3-dimercaptosuccinic acid) is a water-soluble compound that has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of lead poisoning in children.[2] Its chelation activity is attributed to its two thiol (-SH) groups, which form coordinate bonds with heavy metals such as lead, mercury, and arsenic.[3] The resulting metal-DMSA complexes are water-soluble and are primarily excreted through the urine.[3] In the body, DMSA is metabolized to a mixed disulfide of DMSA and cysteine, which is believed to be the active chelating moiety.[4] However, studies have suggested that DMSA does not form a true, stable chelate with mercury, but rather a "sandwich complex," which may be less effective at completely neutralizing its toxicity.[5]
This compound (NBMI) is a newer, lipid-soluble chelating agent and antioxidant.[6] Its lipophilicity allows it to cross cell membranes and the blood-brain barrier, potentially enabling it to chelate intracellular and sequestered heavy metals.[7] this compound possesses two thiol groups that form an exceptionally tight and stable, irreversible complex with mercury.[6][8] It is also reported to have a high affinity for other heavy metals like lead and cadmium.[6] Beyond chelation, this compound has antioxidant properties, which may help to mitigate the oxidative stress induced by heavy metal toxicity.[6]
Comparative Data
Physicochemical Properties
| Property | This compound (NBMI) | DMSA |
| Chemical Formula | C₁₂H₁₆N₂O₂S₂ | C₄H₆O₄S₂ |
| Molar Mass | 284.4 g/mol | 182.2 g/mol |
| Solubility | Lipid-soluble, insoluble in water | Water-soluble |
| Key Functional Groups | Two thiol (-SH) groups | Two thiol (-SH) groups, two carboxylic acid (-COOH) groups |
Heavy Metal Binding Affinity
A crucial parameter for a chelating agent is its binding affinity for various heavy metals, often expressed as a stability constant (log K). A higher log K value indicates a more stable metal-chelator complex.
| Heavy Metal | This compound (NBMI) - log K | DMSA - Stability Order |
| Mercury (Hg²⁺) | ≈ 37[6] | 4th[9] |
| Cadmium (Cd²⁺) | High Affinity (qualitative)[6] | 1st (most stable)[9] |
| Lead (Pb²⁺) | High Affinity (qualitative)[6] | 2nd[9] |
| Iron (Fe³⁺) | - | 3rd[9] |
| Zinc (Zn²⁺) | - | 5th[9] |
| Nickel (Ni²⁺) | - | 6th (least stable)[9] |
| Arsenic (As³⁺) | - | Effective chelator (qualitative)[2][3] |
Note: Quantitative log K values for DMSA with this specific list of metals in a comparable format were not available in the searched literature. The stability order for DMSA is based on reported stability constants.
Comparative Efficacy from a Clinical Trial (Mercury)
A randomized, double-blind, placebo-controlled clinical trial was conducted on 36 Ecuadorian gold miners with elevated urinary mercury levels. Participants received either a placebo, 100 mg/day, or 300 mg/day of this compound for 14 days.[8]
| Treatment Group | Mean Change in Urinary Mercury (µg/L) after 14 days |
| Placebo | Not specified |
| 100 mg/day this compound | Significant reduction |
| 300 mg/day this compound | Dose-dependent, greater reduction than 100 mg/day group |
A post-hoc analysis of this study demonstrated a statistically significant dose-dependent reduction in both plasma and urine mercury concentrations with this compound treatment.[8]
Experimental Protocols
Clinical Trial of this compound in Ecuadorian Gold Miners
Objective: To assess the efficacy and safety of this compound in reducing mercury levels in individuals with occupational mercury exposure.
Study Design: A three-armed, randomized, double-blind, placebo-controlled trial.[8]
Participants: 36 male Ecuadorian gold miners with urinary mercury concentrations greater than 15 µg/L.[8]
Intervention:
-
Group 1 (Placebo): Received placebo capsules daily for 14 days.
-
Group 2 (100 mg this compound): Received 100 mg of this compound orally once daily for 14 days.
-
Group 3 (300 mg this compound): Received 300 mg of this compound orally once daily for 14 days.
Data Collection:
-
Urine and plasma samples were collected at baseline (day 1), after the 14-day treatment period (day 15), and at a follow-up on day 45.[8]
-
Mercury concentrations in urine and plasma were determined using cold vapor atomic absorption spectroscopy.
-
Participants also completed a questionnaire to assess medical symptoms associated with mercury intoxication.
Key Findings: The study found a dose-dependent reduction in both urinary and plasma mercury levels in the this compound treatment groups compared to the placebo group, with no serious adverse events reported.[8]
Signaling Pathways and Mechanisms of Action
Heavy metal toxicity is intrinsically linked to the induction of oxidative stress and the disruption of cellular signaling pathways. A key protective mechanism against heavy metal toxicity is the induction of metallothioneins (MTs), a family of cysteine-rich proteins that bind to and sequester heavy metals.
Heavy Metal-Induced Metallothionein Expression
Heavy metals like zinc, cadmium, and arsenic can induce the expression of metallothionein genes. This process is primarily regulated by the Metal-Responsive Transcription Factor-1 (MTF-1).
This diagram illustrates how heavy metals entering a cell can lead to the activation of MTF-1, which then translocates to the nucleus to initiate the transcription of metallothionein genes. The resulting metallothionein proteins can then bind to the heavy metals, mitigating their toxicity. The Hippo pathway and Protein Phosphatase 2A (PP2A) are shown as regulators of MTF-1 activity.
Chelation Workflow
The following diagram illustrates the general workflow of chelation therapy with this compound and DMSA.
This workflow highlights the key differences in the biodistribution and excretion pathways of DMSA and this compound. DMSA, being water-soluble, primarily acts in the bloodstream and the resulting complex is excreted via the kidneys. This compound's lipid solubility allows for broader distribution, including intracellularly, and its complexes are eliminated through both renal and biliary routes.
Conclusion
Both this compound and DMSA are effective chelating agents with distinct mechanisms of action and properties. DMSA is a well-established, water-soluble chelator with proven efficacy for lead poisoning. This compound is a newer, lipid-soluble agent that shows particular promise for mercury detoxification due to its high binding affinity and ability to access intracellular metal stores. The choice of chelator will depend on the specific heavy metal involved, the chronicity and severity of the exposure, and the patient's individual health status. Further research, including direct comparative clinical trials, is needed to fully elucidate the relative efficacy and safety of these two compounds for a broader range of heavy metal intoxications.
References
- 1. Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)-N-(quinolin-8-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide launches an acute anti-adhesion pro-migration cell signaling program in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Oral Detoxification Treatment Achieves Rapid Mercury Removal with this compound, Landmark Research Shows [einpresswire.com]
- 8. Reductions in plasma and urine mercury concentrations following N,N′bis-(2-mercaptoethyl) isophthalamide (NBMI) therapy: a post hoc analysis of data from a randomized human clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wellnesspharmacy.com [wellnesspharmacy.com]
A Comparative Analysis of Emeramide and Alternative Neuroprotective Agents in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purported neuroprotective effects of Emeramide with several alternative therapeutic agents investigated for Alzheimer's disease (AD). The information is based on available preclinical and clinical data, with a focus on experimental methodologies and quantitative outcomes.
Executive Summary
This compound (also known as NBMI or OSR#1) is a lipid-soluble antioxidant and heavy metal chelator. Its proposed neuroprotective mechanism in the context of neurodegenerative diseases is primarily linked to its ability to bind and remove toxic metals like mercury, lead, and iron, thereby reducing oxidative stress. This contrasts with mainstream Alzheimer's disease drug development, which has largely focused on targeting the hallmark pathologies of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau. This guide will compare the experimental evidence for this compound's neuroprotective effects against established and emerging Alzheimer's treatments, including anti-amyloid monoclonal antibodies, a microtubule-stabilizing agent, and compounds with anti-inflammatory and antioxidant properties.
Data Presentation: Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from preclinical and clinical studies for this compound and selected alternative compounds.
Table 1: this compound - Preclinical Data on Metal Chelation and Neuroprotection
| Compound | Model System | Key Endpoint | Treatment Protocol | Quantitative Results |
| This compound | U-87 MG human glioblastoma cells | Neuroprotection against lead-induced toxicity | Pre-treatment with this compound (0-200µM) for 24h | Data on specific quantitative neuroprotective effects against lead toxicity in these cells are not detailed in the available documents. |
| This compound | H67D knock-in mutant mice (model of brain iron accumulation) | Brain and liver iron accumulation | 450 mg/kg, oral gavage, daily for 6 weeks | Reduced iron accumulation in the brain and liver. H67D mice displayed a 32% increase in redox-active iron levels in the brain compared to wild-type mice[1]. |
Table 2: Alternative Alzheimer's Disease Therapies - Preclinical and Clinical Data
| Compound | Model System | Key Endpoint | Treatment Protocol | Quantitative Results |
| Lecanemab | Early Alzheimer's Disease Patients (Clarity AD trial) | Cognitive Decline (CDR-SB) | 10 mg/kg, intravenous, bi-weekly for 18 months | 27% reduction in cognitive decline compared to placebo[2][3][4]. |
| Brain Amyloid Plaque Burden | -59.1 centiloids difference compared to placebo[5]. 68% of participants showed amyloid clearance at 18 months[3]. | |||
| Donanemab | Early Symptomatic Alzheimer's Disease Patients (TRAILBLAZER-ALZ 2 trial) | Cognitive and Functional Decline (iADRS) | Intravenous infusion every 4 weeks for up to 72 weeks | 22% reduction in decline for all participants; 35% reduction in participants with intermediate tau levels[6]. |
| Brain Amyloid Plaque Burden | 84 centiloid reduction from baseline at 76 weeks[7][8]. 67.8% of participants achieved amyloid-negative status at 76 weeks[9]. | |||
| CNDR-51997 | 5XFAD transgenic mice (amyloid model) | Aβ plaques | 1, 2, 3, or 5 mg/kg, twice-weekly for 4 weeks | Significant reduction in both insoluble and soluble Aβ42 in the cortex and hippocampus at doses as low as 1 mg/kg[10]. |
| PS19 transgenic mice (tauopathy model) | Tau pathology | Not specified | Significantly reduced tau pathology[11][12]. | |
| Macamide (M 18:2) | Scopolamine-induced mouse model of AD | Cognitive Impairment | Not specified | Prevented scopolamine-induced cognitive impairment and neurotransmitter disorders[13]. |
| Neuroinflammation | Reduced levels of IL-1β, IL-6, and TNF-α in the hippocampus, serum, and colon[13]. | |||
| Famotidine | Scopolamine-induced mouse model of AD | Learning and Memory (Y-maze, Novel Object Recognition) | 40 mg/kg/day, i.p., for 14 days prophylactically and 7 days with scopolamine | Significant improvements in behavior and memory[14][15]. |
| Oxidative Stress and Inflammation | Significant increase in antioxidant mediators and decrease in oxidative stress markers and inflammatory cytokines[14][15]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
This compound Experimental Protocols
-
Neuroprotection against Lead-induced Toxicity in U-87 MG cells:
-
Cell Culture: U-87 MG cells were plated in 96-well plates at a density of 2 x 10^4 cells/well and allowed to attach overnight[16].
-
Treatment: Cells were pre-treated with varying concentrations of this compound (0-200µM) for 24 hours[16]. Subsequently, cells were exposed to lead acetate (PbAc; 0-300µM) for 24 or 48 hours to induce toxicity[16].
-
Endpoint Assessment: Cell viability was assessed to determine the neuroprotective effects of this compound against lead-induced cytotoxicity. The specific assay used was not detailed in the provided information.
-
-
Reduction of Brain Iron Accumulation in H67D Knock-in Mutant Mice:
-
Animal Model: H67D knock-in mutant mice (5-6 weeks old), a model for genetic brain iron accumulation, and wild-type control mice were used[16].
-
Treatment: Mice were administered this compound (450 mg/kg body weight) or a vehicle (0.5% Carboxymethylcellulose) by oral gavage daily for 6 weeks[16].
-
Endpoint Assessment: Following the treatment period, brain and liver tissues were collected to measure iron accumulation[16]. The specific method for iron quantification was not detailed in the provided information.
-
Alternative Therapies Experimental Protocols
-
Lecanemab - Clarity AD Clinical Trial:
-
Study Population: 1,795 participants with early Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed brain amyloid pathology[4].
-
Treatment: Participants were randomly assigned to receive either intravenous Lecanemab (10 mg per kilogram of body weight) or a placebo every two weeks for 18 months[5].
-
Endpoint Assessment: The primary endpoint was the change from baseline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB). Secondary endpoints included changes in brain amyloid burden measured by positron-emission tomography (PET)[5].
-
-
Donanemab - TRAILBLAZER-ALZ 2 Clinical Trial:
-
Study Population: 1,736 participants with early symptomatic Alzheimer's disease with confirmed amyloid and tau pathology[6].
-
Treatment: Participants received either intravenous donanemab (700 mg for the first 3 doses, then 1400 mg) or a placebo every 4 weeks for up to 72 weeks[17].
-
Endpoint Assessment: The primary endpoint was the change from baseline on the integrated Alzheimer's Disease Rating Scale (iADRS). Amyloid plaque levels were assessed by PET imaging[17].
-
-
CNDR-51997 - Preclinical Mouse Model Studies:
-
Animal Models: 5XFAD transgenic mice for amyloid pathology and PS19 transgenic mice for tauopathy were used[11][12].
-
Treatment: 1.5-month-old 5XFAD mice were treated with CNDR-51997 at doses of 1, 2, 3, or 5 mg/kg twice-weekly for 4 weeks[10].
-
Endpoint Assessment: Insoluble and soluble Aβ42 levels in the cortex and hippocampus were quantified by ELISA. Tau pathology in PS19 mice was also assessed[10].
-
-
Famotidine - Scopolamine-Induced Mouse Model:
-
Animal Model: Mice were used to induce Alzheimer's-like features[14][15].
-
Treatment: Mice were divided into groups and administered either a vehicle, donepezil (5 mg/kg/day), famotidine (40 mg/kg/day), or a combination. The drugs were given prophylactically for 14 days, followed by co-administration with scopolamine (1 mg/kg, i.p.) for 7 days[14][15].
-
Endpoint Assessment: Behavioral tests, including the Y-maze and novel object recognition test, were used to assess learning and memory. Brain tissues were analyzed for inflammatory cytokines and oxidative stress parameters[14][15].
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's neuroprotective action.
Caption: Mechanism of action for anti-amyloid monoclonal antibodies.
Caption: Experimental workflow for the Famotidine study.
Caption: Experimental workflow for the CNDR-51997 study.
References
- 1. Brain iron loading impairs DNA methylation and alters GABAergic function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lecanemab Shows 27% Cognitive Decline Reduction in Alzheimer's Trial, Safety Concerns Emerge [trial.medpath.com]
- 3. Lecanemab reduces brain amyloid-β and delays cognitive worsening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lecanemab Reduced Cognitive Decline in Early Alzheimer Disease in Confirmatory Trial - - Practical Neurology [practicalneurology.com]
- 5. Lecanemab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results from Lilly's TRAILBLAZER-ALZ2 clinical trial of donanemab are presented at Alzheimer's Association Conference and published in JAMA | Alzheimer Europe [alzheimer-europe.org]
- 7. medscape.com [medscape.com]
- 8. Lilly's Donanemab Slows Clinical Decline of Alzheimer's Disease in Positive Phase 2 Trial [prnewswire.com]
- 9. neurologylive.com [neurologylive.com]
- 10. researchgate.net [researchgate.net]
- 11. A small‐molecule microtubule‐stabilizing agent safely reduces Aβ plaque and tau pathology in transgenic mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small-molecule microtubule-stabilizing agent safely reduces Aβ plaque and tau pathology in transgenic mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotection of macamide in a mouse model of Alzheimer's disease involves Nrf2 signaling pathway and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effect of Famotidine in Mouse Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.glpbio.com [file.glpbio.com]
- 17. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Emeramide Demonstrates Efficacy in Reducing Mercury Levels and Fatigue in Clinical Trial
For Immediate Release: A randomized, double-blind, placebo-controlled clinical trial has provided evidence of the efficacy of Emeramide (NBMI) in treating individuals with heavy metal exposure, specifically mercury intoxication. The study, conducted with Ecuadorian gold miners, revealed that this compound significantly reduced mercury levels in the body and alleviated symptoms of physical fatigue compared to a placebo.
Key Findings at a Glance
The pivotal study (NCT02486289) evaluated the effects of two different daily doses of this compound (100 mg and 300 mg) against a placebo over a 14-day period. The results underscore a dose-dependent response, with the higher dose demonstrating more pronounced effects.
Table 1: Reduction in Mercury Concentrations
| Treatment Group | Mean Reduction in Urine Mercury (Day 15) | Mean Reduction in Plasma Mercury (Day 15) | Mean Reduction in Urine Mercury (Day 45) | Mean Reduction in Plasma Mercury (Day 45) |
| 300 mg this compound | Significant Reduction [1][2] | ~2 µg/L[3] | ~15-20 µg/L[3] | ~4 µg/L[3] |
| 100 mg this compound | Not specified | Not specified | Not specified | Not specified |
| Placebo | No significant change | No significant change | No significant change | No significant change |
Note: Specific mean and standard deviation values for all groups were not fully detailed in the available literature. The 300 mg group showed a statistically significant lowering of urine mercury concentration compared to the control group. A post-hoc analysis revealed significant inverse correlations between this compound dose and mercury concentrations.[1][2]
Table 2: Improvement in Clinical Symptoms
| Treatment Group | Change in Physical Fatigue | Change in Mercury Intoxication Medical Score (MIS) | Change in Neuromotor Functions (CATSYS) |
| 300 mg this compound | Significantly Decreased [1][2] | Indications of positive effects[1][2] | Not specified |
| 100 mg this compound | Not specified | Not specified | Not specified |
| Placebo | No significant change | No significant change | No significant change |
In-Depth Experimental Protocols
Study Design
The research was a three-armed, randomized, placebo-controlled, double-blind feasibility trial.[1][2]
-
Participants: 36 male gold miners from Ecuador with urinary mercury levels exceeding 15 μg/L.[1][2]
-
Intervention: Participants were randomly assigned to one of three groups:
-
Assessments: Data was collected at baseline, day 15 (end of treatment), and day 45 (follow-up).
Key Experimental Methodologies
-
Mercury Level Analysis: Mercury concentrations in urine and plasma were analyzed to determine the reduction in body burden.[1][2]
-
Fatigue Assessment: Fatigue was evaluated using a validated fatigue scoring system. The specific questionnaire used was designed to measure both physical and mental fatigue.
-
Mercury Intoxication Medical Score (MIS): This composite score assessed various clinical signs and symptoms of mercury intoxication, including excessive salivation and sleep problems.[1][2]
-
Neuromotoric Test Battery (CATSYS): The Computerized Assessment of Tactual and Sensory Systems (CATSYS) was employed to objectively measure neuromotor functions. This battery includes tests for:
Visualizing the Pathways and Processes
Experimental Workflow
The following diagram illustrates the workflow of the clinical trial, from participant recruitment to data analysis.
Caption: Clinical trial workflow for this compound vs. Placebo.
Proposed Mechanism of Action: Heavy Metal Chelation and Detoxification
Heavy metals like mercury exert their toxic effects primarily by inducing oxidative stress and binding to essential molecules within cells. This compound's lipophilic (fat-soluble) nature allows it to cross cell membranes and directly chelate, or bind to, intracellular heavy metals, forming a stable, non-toxic complex that can then be excreted from the body.
Caption: this compound's mechanism of heavy metal detoxification.
References
- 1. Efficacy of N,N‘bis-(2-mercaptoethyl) isophthalamide on mercury intoxication: a randomized controlled trial [epub.ub.uni-muenchen.de]
- 2. Efficacy of N,N'bis-(2-mercaptoethyl) isophthalamide on mercury intoxication: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductions in plasma and urine mercury concentrations following N,N′bis-(2-mercaptoethyl) isophthalamide (NBMI) therapy: a post hoc analysis of data from a randomized human clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardization of a neuromotor test battery: the CATSYS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
assessing the superiority of Emeramide in crossing the blood-brain barrier over other chelators
For researchers, scientists, and drug development professionals, understanding the ability of a chelating agent to cross the blood-brain barrier (BBB) is paramount for treating neurotoxic conditions involving heavy metal accumulation. This guide provides a detailed comparison of Emeramide (NBMI) with other common chelators, focusing on their respective capacities to penetrate the central nervous system, supported by experimental data and detailed methodologies.
This compound, a lipid-soluble dithiol chelator, demonstrates a marked superiority in crossing the blood-brain barrier compared to conventional water-soluble chelating agents such as meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS). This lipophilic nature is a key determinant for its enhanced penetration into the brain, a critical feature for effectively chelating heavy metals that have accumulated in neural tissues.
In Vivo Evidence: Brain Tissue Accumulation
Animal studies have provided quantitative evidence of this compound's ability to reach the brain tissue. In contrast, chelators like DMSA and DMPS are largely confined to the bloodstream and do not significantly penetrate the BBB.
A key study investigated the biodistribution of this compound (NBMI) in male Sprague-Dawley rats following oral administration. The concentration of this compound in various tissues, including the brain, was measured at different time points. The results demonstrated that this compound is bioavailable and distributes to the brain.
Another comparative in vivo study in a mouse model of brain iron accumulation directly contrasted the efficacy of this compound (NBMI) with Deferiprone (DFP), another oral iron chelator known to cross the BBB. The study found that oral administration of this compound for six weeks significantly decreased iron accumulation in the brain. In contrast, Deferiprone did not show a similar effect on brain iron levels under the study's conditions, highlighting this compound's effectiveness within the central nervous system.
Conversely, multiple sources indicate that DMSA does not effectively cross the blood-brain barrier. It primarily remains in the bloodstream, which limits its utility in addressing heavy metal toxicity within the brain. Similarly, DMPS is also recognized as being unable to cross the blood-brain barrier.
Comparative Brain Accumulation Data
| Chelating Agent | Animal Model | Administration Route | Brain Concentration Data | Key Finding |
| This compound (NBMI) | Sprague-Dawley Rats | Oral Gavage | Detectable levels in brain tissue 2 hours after administration. | Demonstrates ability to cross the BBB and distribute into brain tissue[1]. |
| This compound (NBMI) | Hfe H67D Mutant Mice | Oral Gavage | Significantly decreased iron accumulation in the brain cortex. | Effective in chelating metals within the brain[2][3]. |
| Deferiprone (DFP) | Hfe H67D Mutant Mice | Oral Gavage | No significant reduction in brain iron accumulation. | Less effective at reducing brain metal load compared to this compound in this model[2][3]. |
| DMSA | General Consensus | N/A | Does not cross the blood-brain barrier to a significant extent[4]. | Limited efficacy for CNS metal toxicity. |
| DMPS | General Consensus | N/A | Unable to cross the blood-brain barrier. | Not suitable for chelating metals from the brain. |
Experimental Protocols
The assessment of a compound's ability to cross the blood-brain barrier involves a variety of sophisticated in vivo and in vitro experimental models.
In Vivo Biodistribution Studies
In vivo biodistribution studies are critical for determining the extent to which a substance can penetrate the brain.
Experimental Workflow for In Vivo Brain Tissue Analysis
Caption: Workflow for In Vivo Brain Tissue Analysis of Chelators.
A typical protocol for an in vivo biodistribution study, as performed with this compound, involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Administration: The chelating agent is administered, typically via oral gavage.
-
Sample Collection: At various time points post-administration, animals are euthanized, and brain tissue is collected. To ensure that the measured drug concentration is from the brain tissue itself and not the blood within the brain vasculature, a transcardial perfusion with saline is performed to flush out the blood.
-
Tissue Processing: The collected brain tissue is weighed and homogenized.
-
Analytical Quantification: The concentration of the chelator in the brain homogenate is determined using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
In Vitro Blood-Brain Barrier Models
In vitro models provide a high-throughput and cost-effective method for screening the BBB permeability of compounds. These models typically use a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating a "blood" (apical) side from a "brain" (basolateral) side.
Experimental Workflow for In Vitro BBB Permeability Assay
Caption: Workflow for In Vitro BBB Permeability Assay.
The general protocol for an in vitro BBB permeability assay is as follows:
-
Cell Culture: Brain capillary endothelial cells are seeded onto a microporous membrane in a Transwell™ insert. These cells are cultured until they form a confluent monolayer with tight junctions, mimicking the BBB.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay: The chelating agent is added to the apical (upper) chamber. At specified time intervals, samples are taken from the basolateral (lower) chamber.
-
Quantification: The concentration of the chelator in the basolateral samples is measured.
-
Permeability Coefficient Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of passage across the cell monolayer.
Signaling Pathways and Transport Mechanisms
The ability of a molecule to cross the blood-brain barrier is governed by several factors, including its size, lipid solubility, and interaction with transport proteins.
Factors Influencing BBB Penetration of Chelators
Caption: Factors Influencing BBB Penetration of Chelators.
This compound's lipophilic character allows it to more readily pass through the lipid membranes of the endothelial cells that form the BBB via passive diffusion. In contrast, the hydrophilic nature of DMSA and DMPS restricts their ability to cross these lipid bilayers, thus limiting their access to the brain.
Conclusion
The available experimental evidence strongly supports the superiority of this compound over other chelators like DMSA and DMPS in crossing the blood-brain barrier. In vivo studies have confirmed the presence of this compound in brain tissue following oral administration and have demonstrated its efficacy in reducing metal accumulation within the brain. This enhanced central nervous system penetration is a critical advantage for the treatment of neurotoxicity associated with heavy metal exposure. For researchers and clinicians, the choice of chelator should be guided by the location of the toxic metal burden, with this compound being a more suitable candidate when the central nervous system is implicated.
References
- 1. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. neuromics.com [neuromics.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Emeramide's Efficacy in Reducing Intracellular Mercury Levels
The accumulation of mercury within cells poses a significant toxicological challenge, as many conventional chelation therapies are limited in their ability to cross cellular membranes. This guide provides a comparative analysis of Emeramide (N,N'-bis-(2-mercaptoethyl) isophthalamide or NBMI), a novel lipophilic chelating agent, and its efficacy in reducing intracellular mercury levels compared to traditional chelators. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction to Intracellular Mercury Toxicity and Chelation
Mercury's toxicity is largely attributed to its high affinity for sulfhydryl groups in proteins and enzymes, leading to cellular damage and oxidative stress.[1][2] A significant portion of the body's mercury burden is intracellular, making it inaccessible to many conventional water-soluble chelating agents.[3] An ideal chelator for mercury poisoning should be able to cross cell membranes and the blood-brain barrier to bind with and facilitate the excretion of intracellular mercury.[1]
This compound is a lipid-soluble compound with strong antioxidant properties, designed to access these intracellular compartments.[2][3] It is proposed to form a stable, non-toxic complex with mercury, which can then be eliminated from the body.[4]
Comparison with Alternative Chelating Agents
The most common chelating agents used for heavy metal poisoning are DMPS (2,3-dimercapto-1-propanesulfonic acid) and DMSA (meso-2,3-dimercaptosuccinic acid).[5][6] While effective for certain heavy metals, their utility for intracellular mercury is debated.
| Feature | This compound (NBMI) | DMPS (Unithiol) | DMSA (Succimer) |
| Chemical Nature | Lipophilic (fat-soluble), uncharged molecule.[1] | Water-soluble, charged compound.[1] | Water-soluble, charged compound.[1][7] |
| Cell Membrane Permeability | Readily crosses cellular membranes and the blood-brain barrier.[1] | Does not effectively enter cells.[1] | Limited intracellular penetration.[7] |
| Mechanism of Action | Forms a stable, irreversible complex with mercury, rendering it inert.[4][5] | Binds to extracellular mercury, forming a complex excreted by the kidneys.[7] | Binds to extracellular mercury, primarily lead, and facilitates renal excretion.[7][8] |
| Primary Target | Intracellular and extracellular mercury.[3] | Extracellular mercury, arsenic.[5] | Primarily lead, but also mercury and arsenic.[8] |
| FDA Approval Status | Undergoing clinical trials for drug approval; designated as an orphan drug in the EU and USA for mercury toxicity.[4][9] | Not FDA-approved in the U.S. but used internationally.[8] | FDA-approved for the treatment of lead poisoning.[7][8] |
| Side Effects | Phase I and II clinical trials have shown no significant adverse events or depletion of essential minerals.[4] | May cause gastrointestinal discomfort and can deplete essential minerals.[5] | Can cause gastrointestinal issues and may lower levels of essential minerals like zinc and copper.[5][8] |
Quantitative Data from Clinical Trials
A significant human clinical trial assessing this compound's efficacy was conducted on 36 Ecuadorian gold miners with elevated urinary mercury concentrations.[3] The participants were divided into three groups, receiving a placebo, 100 mg/day of this compound, or 300 mg/day of this compound for 14 days.[3]
| Treatment Group | Mean Change in Urinary Mercury Concentration | Mean Change in Plasma Mercury Concentration |
| Placebo | Not specified, but significantly less reduction than treatment groups.[3] | Not specified, but significantly less reduction than treatment groups.[3] |
| 100 mg/day this compound | Significant reduction.[3] | Significant reduction.[3] |
| 300 mg/day this compound | Greater reduction than the 100 mg group.[3] A 30% reduction in urinary mercury per mg of this compound per kg of body weight per day was observed.[3] | Greater reduction than the 100 mg group.[3] |
Note: The study highlighted that the reductions in mercury levels were still significant 30 days after treatment, suggesting that this compound effectively binds to the intracellular mercury burden.[3]
Experimental Protocols
Clinical Trial Protocol: this compound in Mercury-Exposed Gold Miners [3]
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: 36 Ecuadorian gold miners with elevated urinary mercury concentrations.
-
Intervention: Participants were assigned to one of three groups for a 14-day period:
-
Group 1: Placebo
-
Group 2: 100 mg of this compound per day
-
Group 3: 300 mg of this compound per day
-
-
Sample Collection and Analysis:
-
Urine and plasma samples were collected from all participants.
-
Mercury concentrations in these samples were meticulously monitored and analyzed. The specific analytical method was not detailed in the provided source, but common techniques are described below.
-
-
Outcome Measures: The primary outcome was the change in mercury concentrations in both plasma and urine, correlated with the dosage of this compound received. Symptom reduction was also noted.[3]
General Methodology for Measuring Mercury in Biological Samples
The precise measurement of mercury in biological samples like urine, blood, and hair is critical for assessing exposure and the efficacy of chelation therapy.[7] Several advanced analytical techniques are commonly employed:
-
Cold Vapor Atomic Absorption Spectroscopy (CVAAS): A widely used technique for determining mercury levels, with detection limits in the parts-per-trillion (ppt) range.[10][11]
-
Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS): Offers even lower detection limits than CVAAS (sub-ppt) and a wider dynamic range, making it suitable for detecting very low levels of mercury.[10][11]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method capable of detecting multiple elements simultaneously at parts-per-trillion levels, ideal for comprehensive toxic metal screening.[12]
-
Direct Analysis by Thermal Decomposition: This method allows for the analysis of solid samples without the need for digestion, offering a faster turnaround time.[11]
For accurate results, sample collection, transport, and analysis must be conducted with extreme care to prevent contamination.[13]
Visualizing Mechanisms and Workflows
Caption: Proposed mechanism of this compound's intracellular mercury chelation.
References
- 1. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. townsendletter.com [townsendletter.com]
- 3. Oral Detoxification Treatment Achieves Rapid Mercury Removal with this compound, Landmark Research Shows [einpresswire.com]
- 4. emeramed.com [emeramed.com]
- 5. Exploring Heavy Metal Chelation: this compound vs. DMPS and DMSA – Autonomic Coaching [autonomiccoaching.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Current approaches of the management of mercury poisoning: need of the hour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 9. NBMI Treatment in Patients With Mercury Toxicity [ctv.veeva.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. info.teledynelabs.com [info.teledynelabs.com]
- 12. Top Methods for Detecting Mercury Levels in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 13. epa.gov [epa.gov]
A Comparative Analysis of the Long-Term Safety of Emeramide and Established Chelators
For Researchers, Scientists, and Drug Development Professionals
The landscape of chelation therapy is evolving, with novel agents emerging to challenge the long-standing dominance of established chelators. This guide provides a comprehensive comparison of the long-term safety profiles of Emeramide (N,N'-bis(2-mercaptoethyl)isophthalamide), a newer lipophilic chelator, against the well-established agents: ethylenediaminetetraacetic acid (EDTA), 2,3-dimercapto-1-propanesulfonic acid (DMPS), and dimercaptosuccinic acid (DMSA). This analysis is supported by available preclinical and clinical data to inform future research and drug development in the field of heavy metal toxicology.
Executive Summary
Chelation therapy is a cornerstone in the treatment of heavy metal poisoning. While established chelators like EDTA, DMPS, and DMSA have been used for decades, their long-term use is associated with a range of adverse effects, including nephrotoxicity, essential mineral depletion, and potential for metal redistribution. This compound presents a different mechanistic approach by forming an inert complex with heavy metals, which may offer a superior long-term safety profile. However, as a newer agent, its long-term safety data in large patient populations are still being established.
Mechanism of Action: A Fundamental Difference
The primary distinction in the safety profiles of these chelators can be attributed to their differing mechanisms of action.
-
Established Chelators (EDTA, DMPS, DMSA): These agents function by binding to heavy metals in the bloodstream and tissues, forming water-soluble complexes that are then excreted, primarily through the kidneys.[1][2] This process can also inadvertently bind and remove essential minerals from the body.[3]
-
This compound: this compound is a lipophilic dithiol compound that can cross cell membranes and the blood-brain barrier. It chelates heavy metals, such as mercury, by forming a stable, inert particle.[4][5] This complex is then gradually eliminated through the P-450 detox pathway via the bowels.[5] This mechanism of rendering the metal inert before excretion is proposed to reduce the risk of oxidative stress and redistribution of the toxic metal.[4]
Long-Term Safety Profile Comparison
The following sections detail the known long-term safety considerations for each chelator, with quantitative data summarized in the subsequent tables.
This compound
As a relatively new compound, long-term safety data for this compound is primarily derived from preclinical studies and early-phase clinical trials.
-
Preclinical Data: Animal studies have shown this compound to be well-tolerated, even at high doses.[6]
-
Clinical Data: Phase 1 and 2a clinical trials have reported no significant drug-related adverse events.[] Notably, these studies have not observed a depletion of essential minerals at therapeutic doses.[] While promising, the cohort sizes are small, and longer-term surveillance is necessary to fully characterize its safety in a broader population.
Ethylenediaminetetraacetic Acid (EDTA)
EDTA has a long history of use, and its long-term safety profile is well-documented.
-
Nephrotoxicity: The most significant long-term risk associated with EDTA is kidney damage.[8] The chelator and its bound metal complexes are filtered through the kidneys, which can lead to tubular necrosis.
-
Essential Mineral Depletion: EDTA is known to chelate and promote the excretion of essential minerals, particularly calcium, zinc, and magnesium.[3] This can lead to hypocalcemia, which in severe cases can be life-threatening, and other mineral deficiencies with chronic use.[8]
-
Administration: EDTA is administered intravenously, which carries its own set of risks, including injection site reactions.[8]
2,3-Dimercapto-1-Propanesulfonic Acid (DMPS)
DMPS is primarily used for mercury chelation and is not FDA-approved in the United States, though it is used in other countries.
-
Hypersensitivity Reactions: A notable risk with DMPS is the potential for allergic reactions, which can range from mild skin rashes to more severe, systemic responses.
-
Metal Redistribution: There is evidence to suggest that DMPS can mobilize mercury from tissues, and if not efficiently excreted, may lead to redistribution to other areas, including the brain.
-
Mineral Depletion: Similar to other established chelators, long-term use of DMPS can lead to the depletion of essential minerals like zinc and copper.
Dimercaptosuccinic Acid (DMSA)
DMSA is an orally administered chelator and is FDA-approved for the treatment of lead poisoning in children.[9]
-
Gastrointestinal Effects: The most common side effects associated with DMSA are gastrointestinal, including nausea, vomiting, and diarrhea.[10]
-
Hepatic Effects: Transient elevations in liver enzymes have been observed in some patients during DMSA therapy.[10]
-
Mineral Depletion: DMSA can increase the urinary excretion of essential minerals, though generally to a lesser extent than EDTA.[10]
Data Presentation: Quantitative Safety Comparison
The following tables summarize the available quantitative data on the long-term safety of this compound and established chelators. Note: Data for this compound is preliminary and based on smaller study populations.
Table 1: Reported Adverse Events in Clinical Trials
| Adverse Event | This compound | EDTA | DMPS | DMSA |
| Nephrotoxicity | Not Reported | Well-documented risk | Possible | Rare |
| Hypocalcemia | Not Reported | Significant risk | Not a primary concern | Not a primary concern |
| Gastrointestinal Distress | Not Reported | Possible | Possible | Common |
| Allergic/Skin Reactions | Not Reported | Possible | Documented risk | Possible |
| Hepatic Enzyme Elevation | Not Reported | Possible | Possible | Transient elevations reported |
Table 2: Impact on Essential Minerals
| Chelator | Primary Minerals Depleted | Clinical Significance |
| This compound | Zinc (at very high doses in animal studies) | Not observed at therapeutic doses in human trials |
| EDTA | Calcium, Zinc, Magnesium | High - requires monitoring and supplementation |
| DMPS | Zinc, Copper | Moderate - supplementation may be necessary |
| DMSA | Zinc, Copper | Low to Moderate - supplementation may be recommended |
Experimental Protocols
A comprehensive understanding of the safety data requires an appreciation of the methodologies used in the cited studies. Below are generalized experimental protocols for assessing the safety of chelating agents in a clinical trial setting.
General Protocol for a Phase 2a Safety and Efficacy Study of a Novel Chelator (e.g., this compound)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Selection: Healthy volunteers or a specific patient population with documented heavy metal exposure. Key exclusion criteria would include pre-existing renal or hepatic impairment.
-
Dosing Regimen: Multiple ascending doses to evaluate safety and tolerability at different exposure levels.
-
Safety Monitoring:
-
Vital Signs: Monitored at regular intervals.
-
Adverse Event (AE) Reporting: All AEs are recorded and graded for severity and causality.
-
Laboratory Tests:
-
Renal Function: Serum creatinine, BUN, and urinalysis at baseline and regular intervals.
-
Hepatic Function: ALT, AST, and bilirubin at baseline and regular intervals.
-
Hematology: Complete blood count at baseline and regular intervals.
-
Essential Minerals: Serum and/or urine levels of zinc, copper, calcium, and magnesium at baseline and end of study.
-
-
-
Data Analysis: Statistical analysis of the incidence and severity of AEs, and changes in laboratory parameters between the treatment and placebo groups.
Mandatory Visualizations
Chelation Mechanisms
Caption: Comparative mechanisms of this compound and established chelators.
General Experimental Workflow for Clinical Trial Safety Assessment
Caption: A generalized workflow for assessing safety in a clinical trial.
Conclusion
The long-term safety of chelating agents is a critical consideration in the management of heavy metal toxicity. Established chelators, while effective, carry known risks of nephrotoxicity and essential mineral depletion. This compound, with its distinct mechanism of action, shows promise for a more favorable long-term safety profile, particularly concerning the preservation of essential minerals. However, its newer status necessitates further large-scale, long-term clinical trials to definitively establish its safety and efficacy in comparison to the current standards of care. Researchers and drug development professionals should consider these comparative safety profiles when designing future studies and developing novel chelation therapies.
References
- 1. What is the mechanism of Succimer? [synapse.patsnap.com]
- 2. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Heavy Metal Chelation: this compound vs. DMPS and DMSA – Autonomic Coaching [autonomiccoaching.com]
- 5. sott.net [sott.net]
- 6. articles.mercola.com [articles.mercola.com]
- 8. EDTA: Uses and Risks [webmd.com]
- 9. Safety and efficacy of oral DMSA therapy for children with autism spectrum disorders: Part A - Medical results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Navigating the Safe Disposal of Emeramide: A Procedural Guide
For researchers, scientists, and drug development professionals handling Emeramide (also known as NBMI or BDTH2), proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance with safety regulations and minimizing environmental impact.
Core Principles of this compound Disposal
The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste. Disposal procedures must adhere to national and local regulations. It is crucial to avoid disposing of this compound or its containers in the regular trash or via the sanitary sewer system.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the safety and handling precautions for this compound. Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times when handling the compound. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
| Precaution Category | Specific Recommendations | Citations |
| Personal Protective Equipment | Wear protective gloves, protective clothing, and eye/face protection. | |
| Ventilation | Use in a well-ventilated area or under a chemical fume hood. | |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. | |
| Storage of Waste | Keep waste containers tightly closed in a cool, well-ventilated area. | |
| Spill Management | Use appropriate tools to collect spilled solids into a convenient waste disposal container. Clean the contaminated surface with water and dispose of cleaning materials according to local regulations. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the proper disposal of solid this compound waste and contaminated materials.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Selection: Use a sturdy, chemically resistant container for waste collection. Ensure the container is compatible with this compound.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound Waste." Include the date when waste was first added to the container.
-
Collection of Waste: Place all solid this compound waste, including any contaminated materials such as gloves, wipes, and weighing papers, directly into the designated hazardous waste container.
-
Container Management: Keep the waste container securely closed except when adding waste.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is cool and well-ventilated.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. All disposal must be conducted through an approved waste disposal plant.
Disposal of Empty this compound Containers
Empty containers that once held this compound must also be disposed of as hazardous waste, as they may retain residual product.
-
Initial Cleaning: The first rinse of an empty this compound container should be collected as hazardous waste.
-
Thorough Rinsing: After the initial rinse is collected, thoroughly rinse the container with a suitable solvent (such as water, if appropriate for the container material) multiple times.
-
Label Removal: Obliterate or remove the original product label from the container.
-
Final Disposal: Once cleaned and with the label removed, the container can typically be disposed of as regular solid waste or recycled, depending on institutional policies. Consult your EHS office for specific guidance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
It is important to note that while Safety Data Sheets provide handling and disposal guidelines, they often do not contain specific quantitative limits for disposal or detailed experimental protocols for degradation. The information provided here is based on general principles of hazardous waste management and specific recommendations for this compound where available. Always consult your institution's specific waste disposal policies and procedures.
Personal protective equipment for handling Emeramide
This guide provides comprehensive safety protocols and logistical information for handling Emeramide (also known as NBMI or BDTH2) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals. The information is compiled from multiple safety data sheets (SDS) to establish a robust operational plan.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential effects to ensure safe handling. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2]
Table 1: Hazard Identification for this compound
| GHS Classification | Hazard Statement | Precautionary Statement Codes |
|---|---|---|
| Skin Corrosion/Irritation (Category 2)[1][2] | H315: Causes skin irritation[1][2] | P264, P280, P302+P352 |
| Serious Eye Damage/Eye Irritation (Category 2A)[1][2] | H319: Causes serious eye irritation[1][2] | P280, P305+P351+P338 |
| Specific Target Organ Toxicity, Single Exposure (Category 3)[1][2] | H335: May cause respiratory irritation[1][2] | P261, P271, P304+P340 |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] | P264, P270, P301+P312 |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life[3] | P273, P391 |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects[3] | P273, P391, P501 |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound in any form.[1] Always inspect PPE for integrity before use.[4]
Table 2: Recommended Personal Protective Equipment (PPE) for this compound
| Category | Required PPE | Rationale & Best Practices |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended.[5] | Prevents skin contact and absorption. Change gloves immediately if contaminated. |
| Body Protection | Disposable, solid-front, back-closing laboratory coat.[6] | Protects skin and personal clothing from splashes and spills.[7] |
| Eye & Face Protection | Chemical splash goggles and a face shield.[6][8] | Protects against splashes and aerosols. Eyeglasses are not sufficient.[9] |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator.[9] | Required when handling the powdered form or when there is a risk of aerosol generation.[6][9] |
Safe Handling Protocol and Operational Plan
A systematic workflow is essential for handling this compound safely, from initial preparation to experimental use. All handling of this compound powder must be conducted within a certified chemical fume hood or a Class II biological safety cabinet.[2][6]
Caption: A workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocol for Solubilization: While specific experimental protocols may vary, a general method for solubilization involves the following steps based on safety data and product information:
-
Preparation : Conduct the entire procedure within a chemical fume hood.[2] Ensure all necessary PPE is worn.
-
Weighing : Use dedicated, clean spatulas and weigh boats.[6] Carefully weigh the required amount of this compound powder, minimizing the creation of dust.
-
Dissolving : this compound is soluble in DMSO.[8][10] Slowly add the solvent to the powder to avoid splashing.[6] Note that this compound is unstable in solutions, so it is recommended to prepare them freshly for each use.[1]
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure or a spill. Ensure safety showers and eyewash stations are accessible.[1]
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Actions |
|---|---|
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing.[1][2] Remove contact lenses if present and easy to do.[2] Promptly call a physician.[1] |
| Skin Contact | Immediately wash the affected skin with copious amounts of soap and water.[2] Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Relocate the individual to fresh air immediately.[1][2] If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR), but avoid mouth-to-mouth resuscitation.[1] Consult a doctor.[2] |
| Ingestion | Do NOT induce vomiting.[1][8] Wash out the mouth with water and call a physician immediately.[1] |
In the event of a spill, a clear, step-by-step response is necessary to contain the material and protect personnel.
Caption: A step-by-step protocol for responding to an this compound spill.
Storage and Disposal Plan
Proper storage and disposal are final, critical steps in the safe handling of this compound to prevent degradation and environmental contamination.
Store this compound in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and ignition sources.[1]
Table 4: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Shelf Life |
|---|---|---|
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solution | Unstable | Freshly prepared is recommended[1] |
All this compound waste, including the compound itself, contaminated labware (pipette tips, tubes), and cleaning materials, must be treated as hazardous chemical waste.[2][3]
Caption: A workflow for the proper disposal of this compound waste.
Disposal Protocol:
-
Segregation : Do not mix this compound waste with other waste streams.
-
Containment : Place all solid waste and contaminated materials into a designated, sealed, and clearly labeled hazardous waste container.[2][6]
-
Rinsate Collection : For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[11]
-
Final Disposal : Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office or equivalent authority, following all local, state, and federal regulations.[1][3] Never dispose of this compound down the drain or in regular trash.[2][11]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound|351994-94-0|MSDS [dcchemicals.com]
- 4. asmg.com [asmg.com]
- 5. ashp.org [ashp.org]
- 6. benchchem.com [benchchem.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. octagonchem.com [octagonchem.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. townsendletter.com [townsendletter.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
